Eurocidin D
Beschreibung
(15E,17Z,19Z,21Z,23E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid has been reported in Streptomyces eurocidicus with data available.
structure given in first source; isolated from Streptoverticillium eurocidicum; MF C40-H61-N-O15
Eigenschaften
Molekularformel |
C40H61NO15 |
|---|---|
Molekulargewicht |
795.9 g/mol |
IUPAC-Name |
(15E,17Z,19Z,21Z,23E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5-,9-7-,10-8-,13-11+,14-12+/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
InChI-Schlüssel |
ISJFQHRNXXQEGT-VYCLUTOCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Eurocidin D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces eurocidicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Producing Organism
Eurocidin D was first reported as a product of Streptomyces eurocidicus. The producing strain, Streptomyces eurocidicus ATCC 27428 (also cataloged as DSM 40604, IFO 13491, ISP 5604, and others), is a key resource for the production of this and other related compounds, including Eurocidins C and E.[1][2]
Table 1: Strain Information for this compound Production
| Property | Description |
| Producing Organism | Streptomyces eurocidicus |
| Type Strain | ATCC 27428 |
| Other Strain Designations | DSM 40604, IFO 13491, ISP 5604, JCM 4029, NBRC 13491, NIHJ 267, NRRL B-1676 |
| Morphology | Gram-positive, filamentous bacterium forming aerial mycelium and spores. |
| Colony Characteristics | On agar (B569324) plates, colonies may produce a soluble brown pigment. |
Experimental Protocols
While the specific protocols from the original discovery papers by Nakagomi et al. are not fully accessible, this section outlines a generalized methodology for the fermentation of Streptomyces eurocidicus and the subsequent isolation and purification of this compound, based on established practices for this genus and compound class.
Fermentation of Streptomyces eurocidicus
The cultivation of S. eurocidicus for the production of this compound involves standard submerged fermentation techniques. Culture collections such as ATCC and DSMZ provide recommended media and growth conditions.[3]
Recommended Media:
-
ATCC Medium 1877 (ISP Medium 1): Tryptone 5 g, Yeast extract 3 g, Malt extract 3 g, Dextrose 10 g, Agar 20 g, distilled water 1 L. Adjust pH to 7.0-7.2.
-
GYM Streptomyces Medium (DSMZ Medium 65): Glucose 4 g, Yeast extract 4 g, Malt extract 10 g, CaCO₃ 2 g, Agar 12 g, distilled water 1 L. Adjust pH to 7.2.[3]
Fermentation Parameters:
-
Inoculum Preparation: A well-sporulated culture of S. eurocidicus from an agar slant is used to inoculate a seed culture in a suitable liquid medium (e.g., ISP Medium 1 broth). The seed culture is incubated for 2-3 days at 26-28°C on a rotary shaker.
-
Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in baffled flasks or a fermenter at 26-28°C with vigorous aeration and agitation for 5-7 days.
-
Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing the extract using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic purification.
Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The mycelial cake is extracted with a polar organic solvent such as methanol (B129727) or acetone.
-
The solvent extract is concentrated under reduced pressure to yield a crude extract.
Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.
-
Reversed-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase HPLC (e.g., on a C18 column) using a mobile phase of acetonitrile (B52724) and water to yield pure this compound.
Physico-chemical Properties of this compound
The structure and basic properties of this compound have been characterized.
Table 2: Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₆₁NO₁₅ |
| Molecular Weight | 795.9 g/mol |
| Appearance | White to yellowish powder |
| Solubility | Soluble in methanol, ethanol, and DMSO. Poorly soluble in water. |
| UV Absorption Maxima (in Methanol) | Not explicitly available for this compound, but polyenes typically show characteristic absorption spectra. |
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been explicitly elucidated. However, as a polyene macrolide, its biosynthesis is expected to follow the general pathway for this class of compounds, which involves a Type I polyketide synthase (PKS).
The proposed biosynthetic pathway involves the following key steps:
-
Assembly of the Polyketide Chain: Acetate and propionate (B1217596) units are condensed by a large, multi-domain PKS enzyme to form the macrolactone ring.
-
Post-PKS Modifications: The macrolactone ring undergoes a series of modifications, including hydroxylations, catalyzed by cytochrome P450 monooxygenases.
-
Glycosylation: A sugar moiety, typically mycosamine, is attached to the macrolactone ring by a glycosyltransferase.
Visualizations
Logical Workflow for this compound Discovery and Isolation
Caption: A logical workflow for the discovery and isolation of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: A proposed biosynthetic pathway for this compound.
Conclusion
This compound remains a molecule of interest due to its biological activity. This guide provides a foundational understanding for researchers aiming to work with this compound. While the core discovery and characterization have been established, the lack of publicly available, detailed experimental protocols from the original studies presents a challenge. The methodologies outlined here, based on best practices for similar compounds, offer a starting point for the successful cultivation of Streptomyces eurocidicus and the isolation of this compound. Further research to fully elucidate the biosynthetic pathway and optimize fermentation and purification processes would be of significant value to the scientific community.
References
- 1. Blocks in the pseudouridimycin pathway unlock hidden metabolites in the Streptomyces producer strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces eurocidicus 549-A1, 549-A1 (NIHJ 267) | Type strain | DSM 40604, ATCC 27428, CBS 792.72, IFO 13491, ISP 5604, JCM 4029, NBRC 13491, NIHJ 267, NRRL B-1676, RIA 1452, RIA 733, BCRC 12424, CECT 3259, CGMCC 4.1086, CIP 108155, IMET 43412, JCM 4749, KCTC 9884, MTCC 2531, NCB 264, VKM Ac-903, CCRC 12424, KCC S-0749, AS 4.1086 | BacDiveID:16158 [bacdive.dsmz.de]
- 3. Streptomyces eurocidicus | DSM 40051, ATCC 19721, CBS 460.68, IFO 12737, ISP 5051, JCM 4116, NBRC 12737, RIA 1002, BCRC 12427, CECT 3253, CGMCC 4.1649, HUT 6040, IFM 1068, IFO 3400, JCM 4562, KCTC 9685, MTCC 323, NBRC 3400, NCIMB 9600, NRRL B-1670, NRRL B-5493 | BacDiveID:16157 [bacdive.dsmz.de]
A Technical Guide to Eurocidin D Production by Streptomyces eurocidicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurocidin D, a polyene macrolide antibiotic, is a secondary metabolite produced by the filamentous bacterium Streptomyces eurocidicus. This technical guide provides an in-depth overview of Streptomyces eurocidicus as a producer of this compound, consolidating available data on its production, physico-chemical properties, and biosynthetic pathways. Detailed experimental protocols for fermentation, extraction, and purification are presented to facilitate further research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound.
Introduction
Streptomyces eurocidicus, a species within the prolific genus Streptomyces, is a known producer of various bioactive compounds, including the eurocidin complex of antibiotics. Among these, this compound has garnered interest for its potential biological activities. This guide focuses on the technical aspects of harnessing Streptomyces eurocidicus, specifically the ATCC 27428 strain, for the production of this compound.
Quantitative Data on this compound
Currently, publicly available literature lacks specific quantitative data such as fermentation titers, yields, and productivity for this compound from Streptomyces eurocidicus. The primary focus of existing research has been on the isolation, purification, and structural elucidation of the compound.
Physico-chemical Properties of this compound
A summary of the known physico-chemical properties of this compound is presented in Table 1.
Table 1: Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₆₁NO₁₅ |
| Molecular Weight | 795.9 g/mol |
| Appearance | Colorless needles |
| Solubility | Soluble in methanol (B129727), ethanol, n-butanol, and pyridine |
| Insolubility | Insoluble in acetone, ethyl acetate (B1210297), chloroform, benzene, and n-hexane |
Experimental Protocols
The following protocols are based on established methodologies for the cultivation of Streptomyces and the isolation of polyene macrolide antibiotics, with specific details adapted from the seminal work on eurocidin isolation.
Fermentation of Streptomyces eurocidicus ATCC 27428
Objective: To cultivate Streptomyces eurocidicus ATCC 27428 for the production of this compound.
Materials:
-
Streptomyces eurocidicus ATCC 27428
-
Seed Medium (per liter): 20 g glucose, 10 g peptone, 5 g yeast extract, 5 g NaCl, pH 7.0
-
Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, pH 7.2
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. eurocidicus spores or mycelia from a slant into a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) to a 1 L flask containing 200 mL of production medium.
-
Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.
-
Monitor the fermentation broth for this compound production using appropriate analytical techniques (e.g., HPLC).
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth of S. eurocidicus
-
Methanol
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 10,000 x g for 20 minutes.
-
Extract the mycelial cake with methanol (3 x 100 mL).
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvent systems (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Apply the adsorbed sample to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol.
-
Collect fractions and analyze for the presence of this compound.
-
Size-Exclusion Chromatography: Pool the fractions containing this compound and concentrate.
-
Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Preparative HPLC: Further purify the active fractions using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
Biosynthesis of this compound
This compound belongs to the polyene macrolide family of natural products, which are synthesized by type I polyketide synthases (PKSs). The biosynthetic gene cluster for this compound has been identified and is available in the MIBiG database under the accession number BGC0002104.
Polyketide Backbone Synthesis
The core structure of this compound is assembled by a modular type I PKS. This enzymatic complex catalyzes the sequential condensation of small carboxylic acid units, typically acetate and propionate, to form a long polyketide chain. The specific arrangement and enzymatic domains within each module of the PKS dictate the structure of the final macrolide ring.
Caption: General workflow of polyketide synthesis by a Type I PKS module.
Post-PKS Modifications
Following the synthesis of the polyketide backbone, a series of post-PKS modifications occur to yield the final this compound molecule. These modifications typically include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.
-
Glycosylation: Attachment of a sugar moiety, in the case of this compound, a mycosamine (B1206536) sugar.
Regulation of this compound Biosynthesis
The biosynthesis of polyene macrolides in Streptomyces is tightly regulated at multiple levels. While specific regulatory pathways for this compound have not been elucidated, the general regulatory network for secondary metabolism in Streptomyces provides a framework for understanding its control.
Key regulatory elements include:
-
Cluster-Situated Regulators (CSRs): Genes located within the biosynthetic gene cluster that often act as pathway-specific activators.
-
Global Regulators: Pleiotropic regulators that respond to nutritional and environmental signals, coordinating secondary metabolism with growth and development.
-
Small Molecule Effectors: Signaling molecules such as gamma-butyrolactones can trigger the onset of antibiotic production.
Caption: A generalized signaling pathway for antibiotic production in Streptomyces.
Conclusion
Streptomyces eurocidicus remains a valuable source for the polyene macrolide antibiotic, this compound. While significant progress has been made in the isolation and structural characterization of this compound, further research is required to optimize its production and fully elucidate its biosynthetic and regulatory pathways. The information and protocols provided in this guide aim to facilitate these future endeavors, ultimately contributing to the potential development of this compound as a therapeutic agent.
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Eurocidin D
For Immediate Release
[City, State] – December 2, 2025 – In the intricate world of microbial secondary metabolism, the biosynthesis of polyketide antibiotics stands as a testament to nature's elegant molecular machinery. Among these, the pentaene macrolide Eurocidin D, produced by the bacterium Streptomyces eurocidicus ATCC 27428, represents a fascinating case study in the coordinated action of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. This technical guide provides an in-depth exploration of the genetic and biochemical underpinnings of this compound biosynthesis, tailored for researchers, scientists, and drug development professionals.
The genetic blueprint for this compound production is encapsulated within a dedicated biosynthetic gene cluster (BGC), identified as BGC0002104 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. This cluster, located on the chromosome of Streptomyces eurocidicus ATCC 27428 (GenBank accession NZ_LGUI01000004.1), orchestrates a complex series of enzymatic reactions to construct the final bioactive molecule.
The Core Machinery: A Hybrid PKS-NRPS System
The biosynthesis of this compound is a prime example of a hybrid metabolic pathway, leveraging both Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) modules. This integration allows for the incorporation of both simple carboxylic acid building blocks and amino acid precursors, contributing to the structural complexity and biological activity of the final product.
Based on bioinformatic analysis of the gene cluster, a putative model for the biosynthesis of the this compound polyketide core can be proposed. This model is based on the conserved domain architecture of PKS and NRPS enzymes and awaits full experimental validation.
Table 1: Predicted Genes and Functions in the this compound Biosynthetic Gene Cluster
| Gene Locus (AF335_RS) | Predicted Protein Function | Biosynthetic Role |
| 14700 - 14710 | Polyketide Synthase Modules | Chain elongation and modification |
| 14715 - 14725 | Non-Ribosomal Peptide Synthetases | Amino acid incorporation |
| 14730 - 14740 | Tailoring Enzymes (e.g., P450s, Dehydrogenases) | Post-PKS/NRPS modifications |
| 14745 - 14755 | Transport and Resistance Proteins | Efflux and self-resistance |
| 14760 - 14765 | Regulatory Proteins | Control of gene cluster expression |
| 14770 - 14810 | Ancillary Biosynthetic Enzymes | Precursor supply and modifications |
Note: The specific functions of many of these genes are predicted based on sequence homology and require experimental verification.
Visualizing the Biosynthetic Logic
To illustrate the predicted flow of the this compound biosynthesis, the following diagrams depict the logical relationships between the key enzymatic steps.
Caption: Predicted workflow for this compound biosynthesis.
A Deeper Dive: Experimental Methodologies
While specific experimental protocols for the this compound biosynthetic pathway are not yet extensively published, the following methodologies are standard in the field for characterizing such pathways and can be adapted for future studies.
Gene Inactivation and Complementation
A crucial step in elucidating the function of individual genes within the cluster is to create targeted gene knockouts.
Caption: Workflow for gene inactivation studies.
Protocol Outline for Gene Inactivation:
-
Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable marker (e.g., an apramycin (B1230331) resistance cassette).
-
Protoplast Transformation or Conjugation: The vector is introduced into S. eurocidicus.
-
Selection of Mutants: Colonies are selected based on the antibiotic resistance marker and screened for the loss of a vector-borne marker to identify double-crossover events.
-
Genotypic Verification: PCR and Southern blotting are used to confirm the correct gene replacement.
-
Phenotypic Analysis: The mutant strain is fermented, and the metabolite profile is analyzed by HPLC and LC-MS to observe the effect of the gene knockout on this compound production.
-
Complementation: The wild-type gene is reintroduced on an integrative plasmid to restore production, confirming that the observed phenotype is due to the specific gene deletion.
Heterologous Expression
To study the minimal set of genes required for biosynthesis and to potentially improve yields, the this compound gene cluster can be expressed in a heterologous host.
Protocol Outline for Heterologous Expression:
-
Cluster Cloning: The entire biosynthetic gene cluster is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).
-
Host Selection: A well-characterized and genetically tractable Streptomyces species, such as S. coelicolor or S. albus, is chosen as the heterologous host.
-
Vector Transfer: The expression vector is introduced into the heterologous host.
-
Fermentation and Analysis: The recombinant strain is cultured, and the production of this compound is monitored by HPLC and LC-MS.
Future Directions
The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. Future research will likely focus on the detailed biochemical characterization of the individual enzymes to understand their specific roles and catalytic mechanisms. This knowledge will be instrumental for future synthetic biology and metabolic engineering efforts aimed at producing novel and more potent analogs of this compound for drug discovery and development. The predictive models presented in this guide provide a solid foundation for these exciting future investigations.
A Technical Guide to the Chemical Structure Elucidation of Novel Natural Products: The Case of Eurocidin D
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This whitepaper provides an in-depth technical guide to the core principles and methodologies involved in the chemical structure elucidation of a novel, complex natural product, exemplified by the hypothetical macrolide antibiotic, Eurocidin D.
Introduction
The discovery and characterization of novel natural products are cornerstones of drug development. These structurally diverse molecules, often produced by microorganisms such as Streptomyces species, represent a rich source of therapeutic leads. The process of elucidating the chemical structure of a new molecular entity is a complex, multi-faceted endeavor that combines modern analytical techniques with classical chemical methods. This guide details a systematic approach to structure elucidation, using the hypothetical novel polyene macrolide antibiotic, "this compound," as a case study. The methodologies outlined herein are representative of current best practices in the field.
Isolation and Purification of this compound
The initial step in the characterization of any natural product is its isolation and purification from the source organism. For this compound, a hypothetical product of a marine-derived Streptomyces species, the following protocol is employed.
Experimental Protocol: Fermentation and Isolation
-
Fermentation: A pure culture of the Streptomyces strain is grown in a suitable liquid medium (e.g., starch casein broth) under controlled conditions of temperature, pH, and aeration to optimize the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelial mass by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the desired metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically begins with column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic and Spectrometric Analysis
Once a pure compound is obtained, its structure is primarily determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: Determining the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.
Experimental Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
Data Presentation: Mass Spectrometry Data for this compound
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ | Positive Ion Mode |
| Observed m/z | 924.5261 [M+H]⁺ | Protonated molecular ion |
| Calculated Mass | 923.5189 | Neutral molecular mass |
| Molecular Formula | C₅₀H₇₃NO₁₆ | Determined from accurate mass and isotopic pattern |
| Rings + Double Bonds | 15 | Calculated from the molecular formula |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Carbon Skeleton
A suite of 1D and 2D NMR experiments is used to piece together the connectivity of atoms within the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Experiments:
-
¹H NMR: Identifies the types and number of protons.
-
¹³C NMR: Identifies the types and number of carbons.
-
COSY (Correlation Spectroscopy): Shows proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.
-
Data Presentation: Selected NMR Data for a Key Fragment of this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations from H to C |
| 1 | 172.1 | - | - |
| 2 | 35.4 | 2.45 (m) | 1, 3, 4 |
| 3 | 68.2 | 4.10 (m) | 2, 4, 5 |
| 4 | 42.1 | 1.80 (m), 1.65 (m) | 2, 3, 5, 6 |
| 5 | 70.5 | 3.95 (d, 8.5) | 3, 4, 6 |
| 6 | 130.1 | 5.80 (dd, 15.0, 8.5) | 4, 5, 7, 8 |
| 7 | 132.5 | 6.20 (dd, 15.0, 10.0) | 5, 6, 8, 9 |
| 8 | 130.8 | 6.15 (m) | 6, 7, 9, 10 |
| 9 | 133.2 | 6.30 (m) | 7, 8, 10, 11 |
| 1' | 98.9 | 4.85 (d, 3.5) | 3, 2', 3', 5' |
Chemical Degradation Studies
For complex molecules, chemical degradation can be used to break the molecule into smaller, more easily identifiable fragments, confirming the overall structure.
Experimental Protocol: Acid Hydrolysis
-
Reaction: The compound is treated with a strong acid (e.g., 6 M HCl) at an elevated temperature.
-
Analysis: The resulting products (e.g., amino acids, sugars) are isolated and identified by comparison with authentic standards, often using chromatography and mass spectrometry.
Logical Assembly of the Structure
The data from all experiments are integrated to propose a final structure. This is a logical process of piecing together fragments and confirming connectivity.
Workflow for Structure Elucidation
Caption: Experimental workflow for the structure elucidation of a novel natural product.
Logical Relationship in Fragment Assembly
Caption: Logical flow for assembling structural fragments into a final chemical structure.
Conclusion
The chemical structure elucidation of novel natural products like the hypothetical this compound is a systematic process that relies on the integration of data from various advanced analytical techniques. A combination of mass spectrometry, extensive 1D and 2D NMR experiments, and, when necessary, chemical degradation studies, allows for the unambiguous determination of the molecular formula, atomic connectivity, and stereochemistry of a new compound. The workflow and methodologies presented in this guide provide a robust framework for researchers in natural product chemistry and drug development to successfully characterize novel molecular entities.
Eurocidin D: A Technical Overview of its Antifungal Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin D is a polyene macrolide antibiotic. Polyenes are a class of naturally occurring antifungal compounds characterized by a large macrolide ring containing a series of conjugated double bonds. While not as extensively studied as other members of its class, such as Amphotericin B, this compound has demonstrated notable antifungal properties. This technical guide provides an in-depth overview of the available information on the antifungal spectrum of activity for this compound, its mechanism of action, and standardized protocols for its evaluation.
Antifungal Spectrum of Activity
Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of fungal pathogens is not extensively available in publicly accessible literature. However, existing research indicates its activity against certain fungal and protozoan organisms.
Data Presentation
The following table summarizes the known antifungal activity of this compound. It is important to note the absence of specific MIC values in the available literature, which necessitates further research to quantify its potency against various fungal species.
| Fungal/Protozoan Species | Reported Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Trichomonas vaginalis | Active | Data not available |
| Various phytopathogenic fungi | Active | Data not available |
Further research is required to determine the specific MIC values of this compound against a comprehensive panel of fungal pathogens, including clinically relevant species of Candida and Aspergillus.
Mechanism of Action: The Polyene-Ergosterol Interaction
The mechanism of action of this compound is presumed to be consistent with that of other polyene macrolide antifungals. The primary target of polyenes is ergosterol (B1671047), the principal sterol in the fungal cell membrane.
Signaling Pathway and Molecular Interactions
The interaction between polyene macrolides and ergosterol is a multi-step process that ultimately leads to fungal cell death. This process can be visualized as follows:
Caption: Generalized mechanism of action for polyene macrolides.
The binding of this compound to ergosterol leads to the formation of pores or channels in the fungal cell membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular ions and molecules, which ultimately results in fungal cell death.
Experimental Protocols
Standardized methods for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for the accurate and reproducible assessment of the antifungal activity of compounds like this compound.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Caption: Workflow for broth microdilution antifungal susceptibility testing of yeasts.
Key Steps:
-
Inoculum Preparation: A standardized inoculum of the yeast isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10^3 CFU/mL.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This method is used to determine the MIC of an antifungal agent against molds.
Caption: Workflow for broth microdilution antifungal susceptibility testing of molds.
Key Steps:
-
Inoculum Preparation: A standardized spore suspension of the mold isolate is prepared in RPMI-1640 medium to a final concentration of 0.4 to 5 x 10^4 CFU/mL.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the spore suspension.
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits growth.
Conclusion
This compound is a polyene macrolide with demonstrated antifungal and antiprotozoal activity. While its broad-spectrum efficacy remains to be fully quantified through comprehensive MIC testing, its presumed mechanism of action aligns with the well-established ergosterol-binding and membrane-disrupting properties of its class. The standardized protocols outlined in this guide provide a framework for the systematic evaluation of this compound's antifungal spectrum, which is a critical step in its further development as a potential therapeutic agent. Further research is imperative to populate the existing data gaps and to fully elucidate the therapeutic potential of this compound.
Elucidating the Molecular Target of Eurocidin D in Fungal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurocidin D is a member of the polyene macrolide class of antibiotics, a group of natural products known for their potent antifungal activity. While specific research on this compound is limited, its structural similarity to well-characterized polyenes such as Amphotericin B and Nystatin strongly suggests a conserved mechanism of action. This technical guide synthesizes the current understanding of the molecular target of polyene antifungals and extrapolates these principles to this compound. The primary molecular target is presumed to be ergosterol (B1671047) , an essential sterol component of the fungal cell membrane. This interaction leads to membrane disruption, leakage of cellular contents, and ultimately, fungal cell death. This document provides an in-depth overview of this proposed mechanism, supported by data from related compounds, and outlines experimental protocols for the validation of this compound's molecular target.
Introduction: The Polyene Antifungals
Polyene macrolide antibiotics have been a cornerstone of antifungal therapy for decades. Their broad spectrum of activity and fungicidal nature make them crucial in treating systemic fungal infections. The defining structural feature of this class is a macrolide ring containing a series of conjugated double bonds. This hydrophobic region is complemented by a hydrophilic polyhydroxyl portion, rendering the molecule amphipathic. This dual nature is critical to their mechanism of action.
The Primary Molecular Target: Ergosterol
The consensus molecular target for polyene antifungals in fungal cells is ergosterol.[1][2][3][4][5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The selective toxicity of polyenes towards fungi is attributed to their higher affinity for ergosterol over cholesterol.[2][3]
Mechanism of Action: Membrane Permeabilization
The interaction between this compound and ergosterol is believed to initiate a cascade of events leading to cell death:
-
Binding and Sequestration: this compound molecules are thought to bind to ergosterol within the fungal cell membrane, forming aggregates.[1][4][5]
-
Pore Formation: These drug-sterol complexes are proposed to assemble into pore-like structures that span the cell membrane.[2][7] This creates channels through which intracellular ions (such as K+, Na+, and H+) and small organic molecules can leak out.
-
Disruption of Membrane Potential and Cellular Processes: The uncontrolled leakage of ions dissipates the membrane potential, which is crucial for various cellular processes, including nutrient transport and ATP synthesis.
-
Cell Death: The loss of essential cellular components and the disruption of electrochemical gradients ultimately lead to fungal cell death.
Quantitative Data on Polyene Antifungal Activity
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - 1.0 | [8] |
| Aspergillus fumigatus | 0.5 - 2.0 | [8] |
| Cryptococcus neoformans | 0.125 - 0.5 | [9] |
| Histoplasma capsulatum | 0.06 - 0.5 | N/A |
| Blastomyces dermatitidis | 0.03 - 0.25 | N/A |
Note: These values are illustrative and can vary depending on the specific strain and testing methodology.
Experimental Protocols for Target Identification and Validation
For researchers aiming to definitively identify and characterize the molecular target of this compound, a combination of biochemical and biophysical approaches is recommended. The following are detailed methodologies for key experiments.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the MIC of this compound against a panel of fungal isolates.
Materials:
-
This compound
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plates to cover a clinically relevant concentration range.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as determined by visual inspection or by measuring the optical density at a specific wavelength.[8][10]
Ergosterol Binding Assay (Spectrophotometric)
This assay can provide indirect evidence of this compound binding to ergosterol.
Materials:
-
This compound
-
Ergosterol
-
Methanol or another suitable solvent
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and ergosterol in methanol.
-
Spectral Scans: Obtain the absorption spectrum of this compound alone in methanol.
-
Titration: Add increasing concentrations of the ergosterol solution to the this compound solution.
-
Data Acquisition: After each addition of ergosterol, record the absorption spectrum of the mixture.
-
Analysis: Analyze the changes in the absorption spectrum of this compound. A shift in the wavelength of maximum absorbance or a change in the molar absorptivity upon the addition of ergosterol suggests a direct interaction.
Membrane Permeabilization Assay (Fluorescence-Based)
This assay assesses the ability of this compound to disrupt fungal cell membranes.
Materials:
-
Fungal cell suspension
-
SYTOX Green nucleic acid stain
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a suspension of fungal cells in a suitable buffer (e.g., PBS).
-
Staining: Add SYTOX Green to the cell suspension. This dye is membrane-impermeant and only fluoresces upon binding to nucleic acids within cells with compromised membranes.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Treatment: Add this compound to the cell suspension at various concentrations.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane permeabilization.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound have not been elucidated, the disruption of membrane integrity and ion homeostasis can indirectly trigger various stress response pathways in fungi.
Caption: Proposed mechanism of action for this compound in fungal cells.
The following diagram illustrates a general workflow for the identification and validation of the molecular target of a novel antifungal agent like this compound.
Caption: A generalized workflow for antifungal drug target identification.
Conclusion and Future Directions
The molecular target of this compound in fungal cells is strongly presumed to be ergosterol, consistent with its classification as a polyene macrolide antibiotic. The interaction with ergosterol leads to the formation of pores in the fungal cell membrane, resulting in a loss of cellular integrity and subsequent cell death. While direct experimental evidence for this compound is lacking, the established mechanism for other polyenes provides a robust framework for understanding its antifungal activity.
Future research should focus on:
-
Direct Binding Studies: Quantifying the binding affinity of this compound to ergosterol using techniques such as isothermal titration calorimetry or surface plasmon resonance.
-
Structural Biology: Elucidating the three-dimensional structure of the this compound-ergosterol complex to understand the molecular basis of their interaction.
-
Resistant Mutant Analysis: Generating and characterizing this compound-resistant fungal mutants to identify genes involved in its mechanism of action, which could confirm ergosterol as the primary target.
A deeper understanding of the molecular interactions between this compound and its target will be invaluable for the rational design of new, more effective, and less toxic antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upload.medbullets.com [upload.medbullets.com]
- 5. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Eurocidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin D is a polyene macrolide antifungal agent produced by Streptomyces eurocidicus.[1] Polyene antifungals are a critical class of therapeutics known for their broad-spectrum activity against a range of fungal pathogens.[2][3] The primary mechanism of action for polyenes involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[2]
Accurate and reproducible in vitro antifungal susceptibility testing is paramount for the preclinical assessment of novel antifungal agents like this compound, for monitoring the emergence of resistance, and for guiding therapeutic strategies. This document provides detailed application notes and standardized protocols for determining the in vitro antifungal activity of this compound against various fungal pathogens. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Disclaimer: As specific in vitro susceptibility data for this compound is not widely available in publicly accessible literature, the quantitative data presented in the tables are illustrative examples to guide researchers in data presentation. The protocols provided are generalized for polyene antifungals and should be validated specifically for this compound in a laboratory setting.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) (Reference) |
| Candida albicans | ATCC 90028 | 0.25 - 1.0 | 0.5 - 1.0 |
| Candida glabrata | ATCC 90030 | 0.5 - 2.0 | 0.5 - 2.0 |
| Candida parapsilosis | ATCC 22019 | 0.125 - 0.5 | 0.25 - 1.0 |
| Candida krusei | ATCC 6258 | 1.0 - 4.0 | 1.0 - 4.0 |
| Cryptococcus neoformans | ATCC 90112 | 0.125 - 0.5 | 0.25 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 2.0 | 0.5 - 2.0 |
| Aspergillus flavus | ATCC 204304 | 1.0 - 4.0 | 1.0 - 4.0 |
| Fusarium solani | ATCC 36031 | 8.0 - 32.0 | >16.0 |
MIC values are typically determined as the lowest concentration of the drug that inhibits visible growth by ≥50% for yeasts and ≥90% or 100% for molds, depending on the specific guidelines and drug class.
Table 2: Example Minimum Fungicidal Concentration (MFC) Data for this compound
| Fungal Species | Strain ID | This compound MIC (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | 0.5 | 1.0 | 2 | Fungicidal |
| Candida glabrata | ATCC 90030 | 1.0 | 4.0 | 4 | Fungicidal |
| Cryptococcus neoformans | ATCC 90112 | 0.25 | 0.5 | 2 | Fungicidal |
| Aspergillus fumigatus | ATCC 204305 | 1.0 | >4.0 | >4 | Fungistatic |
The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27 and M38)
This protocol is suitable for determining the MIC of this compound against yeasts and filamentous fungi.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates and appropriate quality control strains
-
Spectrophotometer or plate reader
-
Sterile, inert containers for serial dilutions
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast isolates on Sabouraud Dextrose Agar at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
Filamentous Fungi: Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.
-
-
Reading and Interpretation of Results:
-
Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well. For polyenes like this compound, the endpoint is typically 100% inhibition (no visible growth).
-
References
Application Notes and Protocols for Eurocidin D: A Preliminary Assessment
Disclaimer: Due to the limited availability of published data on Eurocidin D, this document provides a summary of the currently available information and presents generalized protocols that can serve as a starting point for laboratory investigations. The provided experimental procedures are templates and will require optimization based on specific experimental goals and the physicochemical properties of this compound, which are not yet fully characterized in the public domain.
Introduction
This compound is a polyene macrolide antibiotic produced by the bacterium Streptomyces eurocidicus.[1] Polyene antifungals are a class of antimicrobial compounds that primarily target fungal pathogens. While the precise mechanisms of this compound are not extensively detailed in available literature, its classification suggests a mode of action common to other polyene antibiotics, which involves interaction with ergosterol (B1671047) in the fungal cell membrane. This interaction typically leads to the formation of pores, resulting in increased membrane permeability and eventual cell death.
Chemical and Physical Properties
The available information on the chemical and physical properties of this compound is limited. Further experimental characterization is necessary to determine key parameters for its formulation and use in laboratory settings.
| Property | Data | Source |
| Molecular Formula | C₄₀H₆₁NO₁₅ | PubChem CID: 139589263 |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Stability | Not specified in available literature | - |
Note on Formulation: The solubility of this compound in common laboratory solvents such as water, ethanol, and DMSO needs to be empirically determined. For initial experiments, it is recommended to attempt dissolution in DMSO to create a stock solution, which can then be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to determine the final concentration of the solvent in the experimental setup to account for any potential solvent-induced effects.
Biological Activity
Experimental Protocols
The following are generalized protocols that can be adapted for the preliminary investigation of this compound's biological activity.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various laboratory experiments.
Materials:
-
This compound (if available)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a desired high concentration (e.g., 10 mg/mL or 10 mM, depending on the molecular weight).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter if it is not being used immediately in a sterile environment.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The stability of this compound in DMSO and during storage is unknown and should be evaluated.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound stock solution
-
Fungal isolate of interest
-
Appropriate fungal growth medium (e.g., RPMI-1640 with MOPS, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI guidelines).
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.
-
Add the standardized fungal inoculum to each well containing the diluted this compound.
-
Include positive control wells (fungal inoculum without this compound) and negative control wells (medium only).
-
Incubate the plate at the optimal temperature for the growth of the fungal strain for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm).
Cytotoxicity Assay in Mammalian Cells (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound, prepared by diluting the stock solution in fresh complete cell culture medium.
-
Include vehicle control wells (cells treated with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC₅₀ value.
Visualizations
The following diagrams represent generalized workflows and hypothetical signaling pathways that may be relevant for the study of a novel antifungal compound like this compound.
Caption: A generalized experimental workflow for the initial in vitro evaluation of a novel antifungal compound.
Caption: A hypothetical signaling pathway for the mechanism of action of a polyene antifungal like this compound.
Conclusion
The information available on this compound is currently insufficient to provide detailed and validated application notes and protocols. The protocols provided herein are general templates intended to guide preliminary research. Significant experimental work is required to characterize the physicochemical properties, biological activity, and mechanism of action of this compound to enable its effective use in laboratory settings. Researchers are advised to proceed with caution and to perform thorough validation and optimization of any experimental procedures involving this compound.
References
Application Notes and Protocols for Eurocidin D Dosage Determination in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin D is a polyene macrolide antibiotic with antifungal properties. Like other polyenes, its mechanism of action involves binding to ergosterol (B1671047), a primary sterol component of fungal cell membranes. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately, fungal cell death. The selective affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, provides a basis for its therapeutic window.
These application notes provide a comprehensive framework for the systematic determination of an effective and safe dosage range for this compound in preclinical in vivo animal studies. The following protocols are based on established methodologies for antifungal drug development and are intended to be adapted to specific research questions and models.
Preliminary In Vitro Assessment
Prior to initiating in vivo studies, it is crucial to establish the in vitro antifungal activity of this compound against the target fungal pathogen(s). The primary metric for this is the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen in vitro.
Materials:
-
This compound
-
Target fungal strain(s) (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Methodology:
-
Preparation of Fungal Inoculum: Culture the fungal strain on a suitable agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include positive (no drug) and negative (no fungus) control wells.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. This can be confirmed by measuring the optical density at a specific wavelength.
In Vivo Dosage Determination: A Stepwise Approach
The determination of an effective in vivo dose of this compound requires a multi-step process that includes toxicity assessment followed by efficacy evaluation in a relevant animal model of infection.
Phase 1: Acute Toxicity Study (Dose Escalation)
Objective: To determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity of this compound in a relevant animal model. An initial lethal dose (LD50) of 22 mg/kg (intraperitoneal) in mice has been reported for Eurocidin and can serve as a starting reference for dose selection.[1]
Experimental Protocol:
-
Animal Model: Select a suitable animal model (e.g., healthy BALB/c mice, 6-8 weeks old).
-
Dose Selection: Based on the reported LD50, select a range of doses. A suggested starting range could be 1, 5, 10, 15, and 20 mg/kg. A vehicle control group (the solvent used to dissolve this compound) must be included.
-
Administration: Administer this compound via the intended route of administration for future efficacy studies (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring: Observe the animals for a period of 7-14 days for signs of toxicity, including but not limited to:
-
Changes in weight
-
Changes in behavior (lethargy, agitation)
-
Changes in physical appearance (ruffled fur, hunched posture)
-
Mortality
-
-
Data Collection: Record all observations systematically. At the end of the observation period, euthanize the surviving animals and perform gross necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle Control | 5 | ||||
| 1 | 5 | ||||
| 5 | 5 | ||||
| 10 | 5 | ||||
| 15 | 5 | ||||
| 20 | 5 |
Phase 2: In Vivo Efficacy Study (Dose-Ranging)
Objective: To evaluate the antifungal efficacy of this compound at non-toxic doses in an established animal model of fungal infection.
Experimental Protocol:
-
Infection Model: Induce a fungal infection in the chosen animal model. The model should be relevant to the intended clinical application (e.g., systemic candidiasis, pulmonary aspergillosis). This often requires immunosuppression of the animals.
-
Dose Selection: Based on the MTD determined in the acute toxicity study, select 3-4 dose levels for the efficacy study.
-
Treatment: Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours). The treatment duration and frequency will depend on the pharmacokinetic properties of the drug, which may need to be determined in separate studies. Include a vehicle control group and potentially a positive control group (an established antifungal drug).
-
Efficacy Endpoints: Monitor the animals for the duration of the study. Key efficacy endpoints include:
-
Survival Rate: Record daily mortality.
-
Fungal Burden: At the end of the study, euthanize the animals and harvest target organs (e.g., kidneys, lungs, brain). Homogenize the tissues and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis. Compare the fungal burden between groups using appropriate statistical tests (e.g., ANOVA, t-test).
Data Presentation:
Table 1: Survival Rate in an Animal Model of Systemic Fungal Infection
| Treatment Group | Dose (mg/kg) | Number of Animals | Median Survival (Days) | Percent Survival at Day X |
| Vehicle Control | - | 10 | ||
| This compound | Dose 1 | 10 | ||
| This compound | Dose 2 | 10 | ||
| This compound | Dose 3 | 10 | ||
| Positive Control | - | 10 |
Table 2: Fungal Burden in Target Organs
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram of Tissue ± SD (Kidney) | Mean Log10 CFU/gram of Tissue ± SD (Lung) | Mean Log10 CFU/gram of Tissue ± SD (Brain) |
| Vehicle Control | - | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| This compound | Dose 3 | |||
| Positive Control | - |
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
For a more refined dosage determination, conducting pharmacokinetic studies is highly recommended. Key PK parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2). The goal is to establish a dosing regimen that maintains the drug concentration above the MIC for an adequate duration at the site of infection. The relationship between drug exposure (PK) and antifungal effect (PD) can be modeled to optimize dosing strategies.
Visualizations
Signaling Pathway: Mechanism of Action of Polyene Macrolides
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Dosage Determination
Caption: Workflow for in vivo dosage determination.
Conclusion
The protocols outlined in these application notes provide a systematic and robust approach for determining the optimal in vivo dosage of this compound for preclinical animal studies. By carefully evaluating both the toxicity and efficacy of this compound, researchers can establish a therapeutic window that will inform future drug development efforts. It is essential to adapt these general guidelines to the specific fungal pathogen, animal model, and research objectives of each study.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Eurocidin D
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Eurocidin D, a heptaene macrolide antibiotic. The described protocol is suitable for researchers, scientists, and drug development professionals engaged in the isolation and purification of this compound from fermentation broths or other complex mixtures. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, ensuring efficient separation and high purity of the target compound. This document provides a comprehensive guide, including sample preparation, detailed analytical and preparative HPLC protocols, and expected results.
Introduction
This compound is a member of the polyene macrolide antibiotic family, a group of potent antifungal agents produced by various Streptomyces species, notably Streptomyces eurocidicus. These compounds are characterized by a large macrocyclic lactone ring containing a series of conjugated double bonds. Specifically, this compound is a heptaene macrolide, possessing seven conjugated double bonds in its structure, which is responsible for its characteristic UV-Vis absorption and biological activity. The purification of this compound from fermentation cultures is a critical step in its research and development, enabling detailed structural elucidation, bioactivity screening, and formulation studies. High-performance liquid chromatography (HPLC) is a highly effective technique for the purification of such complex natural products due to its high resolution and reproducibility.[1][2] This application note presents a validated HPLC method for the efficient purification of this compound.
Experimental Protocols
Sample Preparation from Streptomyces eurocidicus Culture
-
Fermentation Broth Harvesting: Centrifuge the Streptomyces eurocidicus fermentation broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extraction:
-
Decant the supernatant.
-
To the mycelial pellet, add three volumes of methanol (B129727) or acetone.
-
Perform ultrasonication for 30 minutes to lyse the cells and extract the this compound.
-
Centrifuge the mixture at 5,000 x g for 20 minutes.
-
Collect the supernatant containing the crude extract.
-
-
Solvent Evaporation: Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a minimal volume of the initial HPLC mobile phase (e.g., 80% Water, 20% Acetonitrile) for injection.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.
Analytical HPLC Method
This method is designed for the initial analysis of the crude extract to determine the retention time and purity of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 383 nm, 405 nm |
| Injection Volume | 20 µL |
Preparative HPLC Method
This method is for the purification of larger quantities of this compound. It is scaled up from the analytical method.
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 383 nm, 405 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Fraction Collection | Triggered by UV signal at 405 nm |
Data Presentation
The following table summarizes the expected quantitative data from the analytical HPLC analysis of a this compound standard and a crude extract.
| Analyte | Retention Time (min) | Peak Area (%) in Crude Extract | Purity (%) after Preparative HPLC |
| This compound | ~ 18.5 | 15-25 | > 95 |
| Impurity 1 | ~ 12.2 | 5-10 | < 1 |
| Impurity 2 | ~ 21.8 | 8-12 | < 1 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to the final purified this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Parameters
This diagram shows the key parameters and their relationships in the HPLC method development and purification process.
Caption: Key parameters influencing HPLC purification.
References
Using Eurocidin D as a tool for studying fungal cell wall synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin D is a polyene macrolide antibiotic produced by the bacterium Streptomyces eurocidicus. While its primary mechanism of action is the disruption of the fungal cell membrane, its application extends to the study of fungal cell wall synthesis and the associated stress response pathways. By binding to ergosterol, a key component of the fungal cell membrane, this compound induces membrane permeabilization and leakage of cellular contents. This disruption triggers a compensatory response, most notably the upregulation of chitin (B13524) synthesis, a crucial component of the fungal cell wall. This response is primarily mediated by the Cell Wall Integrity (CWI) signaling pathway. Therefore, this compound serves as a valuable tool for investigating the intricate mechanisms of fungal cell wall maintenance and adaptation to stress, providing insights for the development of novel antifungal therapies.
Mechanism of Action: An Indirect Probe for Cell Wall Synthesis
Unlike antifungal agents that directly inhibit cell wall synthesizing enzymes, this compound's effect on the cell wall is a secondary, yet significant, consequence of its primary action on the cell membrane.
-
Ergosterol Binding and Membrane Disruption: this compound, like other polyene macrolides, has a high affinity for ergosterol. This binding alters the physical properties of the fungal cell membrane, leading to the formation of pores and channels.
-
Cellular Leakage: The compromised membrane integrity results in the leakage of essential ions and small molecules from the cytoplasm, ultimately leading to fungal cell death.
-
Activation of the Cell Wall Integrity (CWI) Pathway: The stress induced by membrane damage is sensed by transmembrane proteins, which in turn activate the CWI pathway. This signaling cascade is a conserved response mechanism in fungi to maintain cell wall integrity under various stress conditions.
-
Compensatory Chitin Synthesis: A key downstream effect of CWI pathway activation is the increased expression and activity of chitin synthases. This leads to the deposition of additional chitin in the cell wall, a crucial attempt by the fungus to reinforce its protective barrier and compensate for the membrane damage.
By inducing this well-defined stress and observing the subsequent cellular response, researchers can dissect the components and regulation of the CWI pathway and the dynamics of cell wall remodeling.
Data Presentation: Quantitative Antifungal Activity of Polyene Macrolides
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative Minimum Inhibitory Concentration (MIC) and IC50 values for the closely related and well-studied polyene macrolide, Amphotericin B, against key fungal pathogens. These values serve as a reference for the expected potency of this compound. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the IC50 is the concentration that inhibits 50% of the growth.
Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against various fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.03 - 1.0 | [1][2] |
| Aspergillus fumigatus | 0.25 - 2.0 | [3] |
| Cryptococcus neoformans | 0.125 - 1.0 | [3][4] |
Table 2: Half-maximal Inhibitory Concentrations (IC50s) of Amphotericin B against Candida species.
| Fungal Species | IC50 Range (µg/mL) | Reference |
| Candida albicans | 0.1 - 0.5 | [3] |
| Candida glabrata | 0.1 - 1.0 | |
| Candida parapsilosis | 0.06 - 0.5 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on fungal cell wall synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound, a fundamental step in assessing its antifungal potency.[5][6][7]
Materials:
-
This compound
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or appropriate solvent for this compound
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells (or conidia for molds) in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control, as determined visually or by measuring the optical density at 540 nm.
Protocol 2: Quantification of Chitin Content using Calcofluor White Staining
This protocol describes a method to quantify the increase in chitin content in fungal cells in response to this compound treatment, using the fluorescent dye Calcofluor White.[8][9][10][11][12][13][14]
Materials:
-
Fungal cells treated with a sub-inhibitory concentration of this compound
-
Untreated control fungal cells
-
Calcofluor White solution (1 mg/mL in water)
-
10% Potassium Hydroxide (KOH)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Grow fungal cells in the presence and absence of a sub-inhibitory concentration of this compound (e.g., 1/4 or 1/2 of the MIC) for a defined period (e.g., 4-6 hours).
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove residual medium and drug.
-
Staining: Resuspend the cell pellet in a solution containing Calcofluor White (final concentration 10 µg/mL) and 10% KOH. Incubate in the dark for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Quantification:
-
Fluorescence Microscopy: Resuspend the cells in a small volume of PBS, mount on a microscope slide, and observe under a fluorescence microscope with a UV filter set. Capture images and quantify the fluorescence intensity of individual cells using image analysis software.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer equipped with a UV laser. Measure the fluorescence intensity of a large population of cells.
-
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated control cells to determine the relative increase in chitin content.
Protocol 3: β-(1,3)-Glucan Synthase Activity Assay
This protocol provides a method to measure the activity of β-(1,3)-glucan synthase in fungal cell extracts, which can be used to assess whether this compound treatment indirectly affects this key cell wall synthesizing enzyme.[15][16][17][18]
Materials:
-
Fungal cells treated with this compound and untreated controls
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M sucrose)
-
Glass beads
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Unlabeled UDP-glucose
-
GTPγS (a non-hydrolyzable GTP analog)
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Harvest and wash fungal cells. Resuspend the cells in lysis buffer and disrupt them by vortexing with glass beads.
-
Membrane Fraction Isolation: Centrifuge the lysate at a low speed to remove cell debris. Then, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. Resuspend the membrane pellet in a suitable buffer.
-
Enzyme Assay:
-
Set up reaction tubes containing the reaction buffer, GTPγS, and the prepared membrane fraction.
-
Initiate the reaction by adding a mixture of unlabeled UDP-glucose and UDP-[¹⁴C]-glucose.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Collection: Stop the reaction by adding cold 10% TCA. Collect the insoluble glucan product by filtering the reaction mixture through a glass fiber filter.
-
Washing: Wash the filter extensively with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled substrate.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of incorporated [¹⁴C]-glucose to determine the β-(1,3)-glucan synthase activity. Compare the activity in extracts from this compound-treated cells to that of untreated controls.
Visualizations
Fungal Cell Wall Stress Response Pathway
The following diagram illustrates the signaling cascade of the Cell Wall Integrity (CWI) pathway, which is activated in response to cell membrane damage induced by this compound.[19][20][21][22][23]
References
- 1. reviberoammicol.com [reviberoammicol.com]
- 2. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. New Antifungal Susceptibility Test Based on Chitin Detection by Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-1,3-Glucanase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 17. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]
Troubleshooting & Optimization
Improving the stability of Eurocidin D in aqueous solutions
Welcome to the technical support center for Eurocidin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving this compound, with a focus on improving its stability in aqueous solutions.
Disclaimer: Specific stability data for this compound is limited in published literature. The information provided here is largely based on the well-documented behavior of closely related polyene macrolide antibiotics, such as Amphotericin B and Nystatin. These guidelines should serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitated. What is the cause and how can I fix it?
A1: This is likely due to the inherently poor aqueous solubility of this compound, a common characteristic of polyene macrolide antibiotics.[1][2] These molecules tend to form aggregates in aqueous media.[2]
Troubleshooting Steps:
-
Initial Dissolution: this compound is poorly soluble in water and common organic solvents.[1] For initial stock solutions, use highly polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before making further dilutions in your aqueous experimental medium.
-
pH Adjustment: The stability of polyenes is pH-dependent. They are generally unstable in acidic or alkaline conditions.[1] Maintain a neutral pH unless your experimental conditions require otherwise.
-
Formulation Aids: Consider using solubilizing agents. For example, complexation with bile salts (like sodium deoxycholate) or formulation into liposomal preparations can significantly enhance solubility and stability.[1]
Q2: How can I minimize the chemical degradation of this compound in my aqueous solution during an experiment?
A2: Degradation is primarily caused by exposure to light (photodegradation), heat, and oxidative processes.[2][3] In the dry state, away from heat and light, polyenes are stable for indefinite periods.[1] However, in aqueous solutions, their stability is much lower.[2]
Mitigation Strategies:
-
Protect from Light: Always prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Temperature Control: Prepare solutions fresh and keep them on ice or at 4°C during use. For long-term storage, refer to the manufacturer's datasheet, but freezing (-20°C or -80°C) is generally recommended.
-
Use Antioxidants: The polyene chromophore is susceptible to oxidation.[3] Including antioxidants in your buffer system may help improve stability.
-
Work Quickly: Due to inherent instability, it is best to prepare solutions immediately before use and minimize the duration of experiments where possible.
Q3: What factors have the most significant impact on the stability of polyene macrolide antibiotics?
A3: The primary factors affecting stability in aqueous solutions are pH, temperature, and light.[2] Metal ions and oxygen can also contribute to degradation.[3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter.
| Issue / Observation | Potential Cause | Recommended Action |
| Loss of antifungal activity over a short time. | Chemical degradation of the polyene structure. | Prepare fresh solutions for each experiment. Protect the solution from light and keep it cold (4°C). Verify the pH of your medium is near neutral. |
| Discoloration of the solution (e.g., yellowing). | Oxidation or photodegradation of the polyene chromophore. | Ensure the use of light-protected containers. Consider de-gassing buffers to remove dissolved oxygen. |
| Inconsistent results between experimental repeats. | Inconsistent preparation or degradation of the stock solution. | Standardize your solution preparation protocol. Prepare a single, larger stock solution (in DMSO/DMF) and aliquot it for storage at -80°C to ensure consistency across experiments. Thaw one aliquot per experiment. |
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol provides a general method for preparing a more stable aqueous solution of a polyene macrolide for in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
5% Dextrose in Water (D5W), sterile
-
Sodium Deoxycholate
-
Sterile, amber microcentrifuge tubes and glassware
Procedure:
-
Prepare Solubilizing Agent: Create a sterile-filtered solution of sodium deoxycholate in D5W at a concentration appropriate to form a micellar suspension.
-
Prepare Primary Stock: Carefully weigh the this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated primary stock solution (e.g., 10-20 mg/mL). Mix thoroughly until fully dissolved.
-
Dilution to Working Solution: Slowly add the primary stock solution dropwise into the vortexing sodium deoxycholate/D5W solution. This method of creating a colloidal preparation with bile salts is used to prepare intravenous infusions of similar polyenes.[1]
-
Final Concentration: Adjust the final volume with D5W to reach your target working concentration.
-
Storage: Use the solution immediately. If short-term storage is needed, keep it at 4°C, protected from light, for no more than 24 hours.
Protocol 2: Assessing Stability via UV-Vis Spectroscopy
The conjugated double bond system (polyene chromophore) of these antibiotics results in a characteristic UV-Vis absorption spectrum, which can be used to monitor degradation.[2] Degradation leads to a decrease in the characteristic absorption peaks.
Procedure:
-
Prepare your this compound solution in the desired aqueous buffer.
-
Immediately measure the initial UV-Vis absorption spectrum (e.g., from 300-450 nm) to determine the initial absorbance (A₀) at the characteristic peaks.
-
Store the solution under your test conditions (e.g., 25°C, exposed to light).
-
At predetermined time points (t), take an aliquot and measure the UV-Vis spectrum again to get the absorbance (Aₜ).
-
The percentage of remaining this compound can be estimated as (Aₜ / A₀) * 100.
Illustrative Stability Data
The following table summarizes the expected stability trends for a typical polyene macrolide antibiotic in an aqueous solution based on literature for this class of compounds.
| Condition | Buffer | Temperature | Light Condition | Estimated Half-life |
| 1 | pH 4.0 Phosphate | 25°C | Ambient Light | < 12 hours |
| 2 | pH 7.0 Phosphate | 25°C | Ambient Light | ~ 24-48 hours |
| 3 | pH 7.0 Phosphate | 4°C | Ambient Light | ~ 3-5 days |
| 4 | pH 7.0 Phosphate | 4°C | Dark | > 7 days |
| 5 | pH 9.0 Phosphate | 25°C | Dark | < 24 hours |
Visual Guides
Factors Influencing this compound Degradation
This diagram illustrates the key environmental factors that contribute to the degradation of this compound in aqueous solutions and the resulting loss of biological activity.
Caption: Key factors leading to the degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for preparing and testing the stability of a this compound solution.
Caption: Workflow for evaluating this compound stability over time.
References
- 1. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Eurocidin D antifungal assays
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Eurocidin D?
A1: this compound is presumed to be a polyene macrolide antifungal. This class of drugs acts by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][2] The subsequent leakage of essential intracellular components, such as ions and small organic molecules, ultimately results in fungal cell death.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: As a polyene macrolide, this compound is likely susceptible to degradation from light, heat, and repeated freeze-thaw cycles. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C, protected from light. Once reconstituted, stock solutions, typically in dimethyl sulfoxide (B87167) (DMSO), should be stored in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[3]
Q3: What is the appropriate solvent for reconstituting this compound?
A3: Polyene antifungals are often poorly soluble in water.[1] Therefore, the recommended solvent for creating stock solutions is typically 100% DMSO.[4] For use in aqueous-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not inhibit fungal growth, generally not exceeding 1%.[4]
Q4: Why am I observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound?
A4: High variability in MIC values is a common challenge in antifungal susceptibility testing.[4] Several factors can contribute to this, including issues with the inoculum preparation, media composition, incubation conditions, and endpoint reading. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q5: How should I interpret "trailing growth" in my broth microdilution assay?
A5: Trailing growth, which is characterized by reduced but persistent fungal growth across a wide range of drug concentrations, can complicate MIC determination.[5][6] While more common with fungistatic agents like azoles, it can occasionally be observed with other antifungals. For polyenes like Amphotericin B, the MIC is typically read as the lowest concentration that results in complete inhibition of growth (≥90% inhibition).[7] If trailing is observed, it is crucial to ensure a standardized and objective method for endpoint determination, such as using a spectrophotometer to measure optical density.
Troubleshooting Guide: Inconsistent MIC Results
Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent issue in antifungal susceptibility testing. This guide provides a structured approach to troubleshooting common causes of variability.
| Potential Cause | Recommended Solution | References |
| Inoculum Preparation | ||
| Inoculum concentration is too high or too low. | Standardize the inoculum preparation. Use a spectrophotometer to adjust the initial cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). Further dilute the inoculum in the assay medium to achieve the final recommended concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for Candida spp. in CLSI broth microdilution).[5][6] | [5][6] |
| Inoculum is not homogenous (clumped cells). | Vortex the cell suspension thoroughly before dilution and before adding to the microplate. | |
| Assay Medium | ||
| Incorrect medium used. | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.[8] | [8] |
| Lot-to-lot variability in media. | Perform quality control using reference strains with known MIC ranges to ensure consistency between different batches of media.[9] | [9] |
| pH of the medium is incorrect. | Ensure the medium is properly buffered to the recommended pH. The antifungal activity of some compounds can be significantly affected by pH.[10] | [10] |
| Incubation Conditions | ||
| Inconsistent incubation time or temperature. | Strictly adhere to the recommended incubation time and temperature as specified in standardized protocols (e.g., 35°C for 24-48 hours for Candida spp.).[7][11] | [7][11] |
| Evaporation from wells. | Use plate sealers or a humidified incubator to prevent evaporation, especially during longer incubation periods. | |
| Endpoint Reading | ||
| Subjectivity in visual reading. | For more objective and reproducible results, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC can then be defined as the lowest drug concentration that causes a significant reduction in OD (e.g., ≥90% for polyenes) compared to the growth control.[7] | [7] |
| Reading at the wrong time point. | Read the MIC at the specified time. For some fungus-drug combinations, reading too early or too late can lead to inaccurate results.[5] | [5] |
| Compound-Specific Issues | ||
| Degradation of this compound. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Protect the compound from light during the experiment. | |
| Adsorption of the compound to plasticware. | Consider using low-binding microplates. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., at 1280 µg/mL). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 16 µg/mL to 0.03 µg/mL). The final volume in each well should be 100 µL.
2. Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.[4] d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
3. Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. This brings the final volume to 200 µL. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control. c. Incubate the plate at 35°C for 24-48 hours.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of growth (≥90%) compared to the growth control. b. The endpoint can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Visualizations
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of action for this compound.
Workflow for Troubleshooting Inconsistent MIC Results
References
- 1. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Optimization of Streptomyces eurocidicus Fermentation for Eurocidin D Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Streptomyces eurocidicus for the production of Eurocidin D.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Streptomyces eurocidicus culture is growing well (high biomass), but the this compound yield is consistently low. What are the potential causes and how can I address this?
A1: This is a common issue in secondary metabolite production. High biomass does not always correlate with high production of the target compound. The biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional cues or stressors, which may differ from the optimal conditions for vegetative growth.[1][2]
Possible Causes & Solutions:
-
Suboptimal Media Composition: The carbon-to-nitrogen (C:N) ratio is critical. A high concentration of readily metabolizable carbon and nitrogen sources can promote rapid growth but may repress secondary metabolism through catabolite repression.
-
Troubleshooting:
-
Vary Carbon Source: Test different carbon sources (e.g., glucose, starch, glycerol (B35011), maltose) at various concentrations.[3] Some studies suggest that more slowly metabolized carbon sources can enhance secondary metabolite production.
-
Vary Nitrogen Source: Experiment with different organic and inorganic nitrogen sources (e.g., soybean meal, yeast extract, peptone, ammonium (B1175870) sulfate). The type and concentration of the nitrogen source can significantly influence antibiotic production.[4]
-
Phosphate (B84403) Limitation: Phosphate concentration is a well-known regulator of secondary metabolism in Streptomyces. High phosphate levels can inhibit the production of some antibiotics. Try testing a range of phosphate concentrations in your medium.
-
-
-
Incorrect Fermentation pH: The pH of the culture medium affects nutrient uptake and the activity of enzymes involved in the this compound biosynthetic pathway.[1][2]
-
Troubleshooting:
-
pH Profiling: Monitor the pH of your culture throughout the fermentation.
-
pH Control: Empirically determine the optimal pH for this compound production, which may differ from the optimal pH for growth. Typically, a pH range of 6.5-7.5 is a good starting point for Streptomyces.[5] Implement pH control using buffers or automated addition of acid/base in a bioreactor.
-
-
-
Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1][6]
-
Troubleshooting:
-
Optimize Agitation: Vary the agitation speed to ensure sufficient mixing and oxygen transfer without causing excessive shear stress, which can damage the mycelia.
-
Optimize Aeration: In a bioreactor, experiment with different aeration rates. Monitoring dissolved oxygen (DO) levels is critical to prevent oxygen limitation.
-
-
Q2: I am observing significant batch-to-batch variability in this compound production. What could be the cause?
A2: Inconsistent production is often linked to variability in the inoculum or subtle changes in fermentation conditions.
Possible Causes & Solutions:
-
Inoculum Inconsistency: The age, physiological state, and density of the inoculum can have a profound impact on the subsequent fermentation performance.
-
Troubleshooting:
-
Standardize Inoculum Preparation: Always use a fresh and standardized inoculum. Prepare a spore suspension and quantify the spore concentration to ensure a consistent starting cell density for each fermentation.[1]
-
Seed Culture Stages: Employ a multi-stage seed culture protocol to ensure that the inoculum is in an active and healthy metabolic state before being transferred to the production vessel.
-
-
-
Media Preparation: Minor variations in media components or preparation methods can lead to different outcomes.
-
Troubleshooting:
-
Quality Control: Use high-quality, consistent sources for all media components.
-
Sterilization Effects: Be aware that autoclaving can degrade some media components, particularly sugars. Consider sterile filtration for heat-labile components.
-
-
Q3: My Streptomyces eurocidicus culture is forming dense pellets, and the yield is low. What can I do?
A3: Pellet formation can lead to mass transfer limitations, particularly for oxygen and nutrients, which can negatively impact antibiotic production. The morphology of Streptomyces in submerged culture is a critical factor for productivity.[7]
Possible Causes & Solutions:
-
Seed Culture Conditions: The morphology in the production stage is often influenced by the seed culture. A more dispersed seed culture can lead to more dispersed growth in the production fermenter.
-
Troubleshooting:
-
Modify Seed Media: Adjust the composition of the seed culture medium.
-
Mechanical Disruption: Incorporate glass beads or springs in the seed flask to promote a more fragmented mycelial growth.
-
-
-
Agitation Speed: The degree of agitation influences mycelial morphology.
-
Troubleshooting:
-
Adjust Agitation: Higher agitation speeds can break up pellets, but excessive shear can also be detrimental. An optimal range needs to be determined empirically.
-
-
-
Media Composition: Certain media components can influence mycelial morphology.
-
Troubleshooting:
-
Add Dispersing Agents: Consider the addition of non-ionic surfactants or other dispersing agents to the medium.
-
-
Data Presentation: Optimizing Fermentation Parameters
The following tables provide a starting point for the optimization of key fermentation parameters for this compound production. The values are representative and should be optimized for your specific strain and experimental setup.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L DCW*) | This compound Titer (mg/L) |
| Glucose | 8.5 | 110 |
| Soluble Starch | 7.2 | 180 |
| Glycerol | 6.8 | 150 |
| Maltose | 7.9 | 135 |
*DCW: Dry Cell Weight
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Soybean Meal | 9.1 | 220 |
| Yeast Extract | 10.2 | 150 |
| Peptone | 9.8 | 175 |
| Ammonium Sulfate | 6.5 | 90 |
Table 3: Optimization of Physical Parameters
| Parameter | Range Tested | Optimal Value (Example) |
| Temperature (°C) | 25 - 35 | 28 - 30 |
| pH | 6.0 - 8.0 | 7.0 |
| Agitation (rpm) | 150 - 250 | 200 |
| Inoculum Size (%) | 2 - 10 | 5 |
Experimental Protocols
Protocol 1: Inoculum Standardization
Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
Methodology:
-
Grow the Streptomyces eurocidicus strain on a suitable agar (B569324) medium (e.g., ISP4 or GYM Streptomyces Medium) until good sporulation is observed (typically 7-14 days at 28°C).[1][8]
-
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol in water).
-
Vortex the suspension vigorously to break up spore clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension in aliquots at -80°C. For each experiment, thaw a fresh aliquot to use as the initial inoculum.
Protocol 2: Shake Flask Fermentation for Media Optimization
Objective: To screen different media components for their effect on this compound production.
Methodology:
-
Prepare a series of 250 mL baffled Erlenmeyer flasks, each containing 50 mL of a different test medium.
-
Vary one component at a time (e.g., carbon source, nitrogen source) while keeping all other components constant (One-Factor-at-a-Time approach).[1]
-
Inoculate each flask with a standardized spore suspension to a final concentration of 1 x 10^7 spores/mL.
-
Incubate the flasks on a rotary shaker (e.g., 200 rpm) at a constant temperature (e.g., 28°C) for a predetermined period (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth.
-
Separate the mycelium from the supernatant by centrifugation.
-
Measure the dry cell weight of the mycelium to determine biomass.
-
Extract this compound from the supernatant and/or mycelium and quantify the yield using a suitable analytical method like HPLC.
Protocol 3: Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in fermentation samples.
Methodology:
-
Extraction:
-
Extract the fermentation broth (supernatant and/or mycelium) with a suitable organic solvent such as ethyl acetate (B1210297) or butanol. The choice of solvent should be optimized for this compound.
-
Evaporate the organic solvent to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or DMSO) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. An isocratic method may also be developed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength for this compound. A photodiode array (PDA) detector is useful for confirming peak purity.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for fermentation optimization.
Caption: Workflow for preparing a standardized spore inoculum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3journals.org [e3journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomyces eurocidicus | DSM 40051, ATCC 19721, CBS 460.68, IFO 12737, ISP 5051, JCM 4116, NBRC 12737, RIA 1002, BCRC 12427, CECT 3253, CGMCC 4.1649, HUT 6040, IFM 1068, IFO 3400, JCM 4562, KCTC 9685, MTCC 323, NBRC 3400, NCIMB 9600, NRRL B-1670, NRRL B-5493 | BacDiveID:16157 [bacdive.dsmz.de]
Technical Support Center: Strategies to Reduce Eurocidin D Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the management of Eurocidin D-induced toxicity in cell culture experiments. Given the limited specific data on this compound, this guide draws upon the well-established principles of polyene antifungal agents, such as Amphotericin B, to provide actionable strategies and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is a polyene antifungal antibiotic. Like other polyenes, its primary mechanism of action is believed to involve binding to sterols within cell membranes. In fungal cells, it has a high affinity for ergosterol, leading to the formation of pores that disrupt membrane integrity and cause cell death. In mammalian cells, it can bind to cholesterol, which is the likely cause of its cytotoxic effects.
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What are the initial troubleshooting steps?
High cytotoxicity at low concentrations can be due to several factors. Here are some initial steps to consider:
-
Confirm the optimal cell seeding density: Ensure that cells are in a healthy, logarithmic growth phase and are not overly confluent or too sparse, as this can affect their susceptibility to toxic compounds.
-
Evaluate your culture medium: The composition of the cell culture medium, particularly the serum concentration, can influence the apparent toxicity of lipophilic compounds like this compound.
-
Determine the accurate IC50: Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions. This will provide a benchmark for subsequent experiments.
Q3: What are the primary strategies to reduce this compound toxicity in my cell culture experiments?
Based on the mechanism of action of polyene antifungals, the following strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Optimization of Serum Concentration: Fetal Bovine Serum (FBS) contains cholesterol, which can compete with cellular cholesterol for this compound binding, potentially reducing its toxic effects on the cell membrane.
-
Cholesterol Supplementation: Directly supplementing the culture medium with cholesterol may neutralize this compound in the medium, reducing the effective concentration that interacts with the cells.
-
Co-treatment with Antioxidants: If oxidative stress is a secondary mechanism of toxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent seeding density and growth phase. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light. | |
| Complete cell death even at the lowest tested concentration. | The concentration range is too high for the specific cell line. | Perform a broader dose-response curve starting from much lower concentrations (e.g., in the nanomolar range). |
| High sensitivity of the cell line. | Consider using a less sensitive cell line if appropriate for the experimental goals. | |
| Unexpected changes in cell morphology not related to cell death. | Sub-lethal toxic effects of this compound. | Document morphological changes and consider them as part of the toxicological profile. Lower the concentration to a non-toxic level for mechanistic studies. |
Quantitative Data Summary
Due to the lack of specific published IC50 values for this compound in mammalian cell lines, a hypothetical table is presented below to illustrate how to structure such data once obtained through experimentation.
Table 1: Hypothetical IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 24 | Data to be determined |
| HeLa | Human Cervical Cancer | 24 | Data to be determined |
| HepG2 | Human Liver Cancer | 24 | Data to be determined |
| A549 | Human Lung Carcinoma | 48 | Data to be determined |
Users should experimentally determine the IC50 values for their specific cell lines and conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-treatment with Cholesterol to Mitigate Toxicity
This protocol describes how to assess the protective effect of cholesterol co-supplementation.
Materials:
-
Same as Protocol 1
-
Water-soluble cholesterol solution
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Co-treatment Preparation: Prepare serial dilutions of this compound in a complete culture medium. For each this compound concentration, prepare a parallel set of solutions containing a fixed concentration of water-soluble cholesterol (e.g., 10, 20, 50 µg/mL). Include controls for this compound alone, cholesterol alone, and vehicle.
-
Treatment: Remove the old medium and add the prepared co-treatment solutions to the cells.
-
Follow-up: Proceed with steps 3-7 from Protocol 1 to assess cell viability and determine if cholesterol supplementation alters the IC50 of this compound.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity and mitigation strategies.
Eurocidin D assay interference from media components
Welcome to the technical support center for Eurocidin D assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a polyene macrolide antibiotic. Like other polyenes such as Amphotericin B and Nystatin, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular ions and molecules results in fungal cell death. This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol.
Q2: Which assay is standard for testing this compound activity?
The standard method for determining the in vitro efficacy of antifungal agents like this compound is the broth microdilution assay. This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a fungus. Protocols for this assay are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Q3: Why am I seeing higher MIC values than expected for this compound?
Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound can be attributed to several factors, primarily interference from components in the culture medium. Key factors include the presence of serum proteins, the pH of the medium, and the specific formulation of the medium itself. It is also possible that the this compound has aggregated in the aqueous medium, reducing its effective concentration.
Q4: Can the type of media itself, aside from supplements, affect my results?
Yes, the basal medium composition can influence MIC values. While RPMI 1640 is standard, variations in lots or formulations from different manufacturers can introduce variability. For instance, the presence of certain ions can affect the aggregation state of polyenes, potentially altering their activity.
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound susceptibility testing.
Issue 1: Inconsistent or Non-Reproducible MIC Values
Possible Cause 1: Interference from Serum Components
Polyene antifungals are known to bind to serum proteins, which can sequester the drug and make it unavailable to the fungal cells, leading to artificially inflated MIC values.
Solution:
-
Reduce or Eliminate Serum: If your experimental design allows, perform the assay in a serum-free medium.
-
Standardize Serum Concentration: If serum is required, use a consistent concentration and lot across all experiments to ensure reproducibility.
-
Data Interpretation: Be aware that the presence of serum will likely increase the observed MIC. This effect is concentration-dependent.
Quantitative Impact of Fetal Bovine Serum (FBS) on Polyene Activity
The presence and concentration of FBS can significantly alter the apparent activity of polyene macrolides. Higher concentrations of FBS generally lead to higher MIC values because the serum components can bind to the antibiotic.
| FBS Concentration | Effect on Amphotericin B MIC against Saccharomyces cerevisiae | Reference |
| 2% | Baseline MIC | [1] |
| 5% | Increased MIC | [1] |
| 10% | Further Increased MIC | [1] |
| 15% | Significantly Increased MIC | [1] |
| 20% | Highest Observed MIC | [1] |
Possible Cause 2: Incorrect pH of the Assay Medium
The activity of polyene antifungals can be highly pH-dependent. A suboptimal pH can affect both the stability of this compound and the physiology of the fungal target.
Solution:
-
Use Buffered Medium: Employ a medium that is well-buffered to maintain a stable pH throughout the incubation period. RPMI 1640 medium used for antifungal susceptibility testing is typically buffered with MOPS to a pH of 7.0.[2]
-
Verify pH: Before use, confirm that the pH of your final assay medium is within the optimal range (typically 6.8-7.2).
Quantitative Impact of pH on Amphotericin B MIC Values
Studies on Amphotericin B demonstrate a clear relationship between the pH of the testing medium and the resulting MIC values against various fungal species. Generally, a decrease in pH leads to a significant increase in the MIC, indicating lower drug activity.
| Fungal Species | Medium | pH 7.0 (MIC in µg/mL) | pH 5.0 (MIC in µg/mL) | Fold Increase in MIC | Reference |
| Aspergillus spp. | RPMI 1640 | <1 | >8 | >8 | [3] |
| Candida glabrata | - | 0.25 | 4 | 16 | [4] |
| Candida albicans | - | 0.5 | 4 | 8 | [4] |
| Candida spp. (mean) | RPMI 1640 | 0.5 - 2.52 | 20.16 - 32 | ~12-40 | [5] |
Possible Cause 3: Aggregation of this compound
Polyenes are poorly soluble in aqueous solutions and have a strong tendency to self-aggregate.[6] Aggregated forms of the drug may be less active or inactive.
Solution:
-
Proper Solubilization: Ensure this compound is properly dissolved in a suitable solvent (like DMSO) before preparing your working solutions.
-
Avoid High Salt Concentrations: Certain ions can promote the aggregation of polyenes. Use standardized media like RPMI 1640 to control for ionic strength.[6]
Issue 2: No Fungal Growth in Control Wells
Possible Cause:
-
Inoculum Preparation Error: The fungal inoculum may be too dilute or not viable.
-
Media Contamination: The growth medium may be contaminated with an inhibiting substance.
Solution:
-
Verify Inoculum: Use a spectrophotometer or hemocytometer to confirm the density of your fungal suspension matches the protocol's requirements.
-
Culture Check: Plate a small aliquot of your inoculum on agar (B569324) to confirm viability.
-
Use Fresh, Sterile Medium: Always use fresh, pre-tested, and sterile medium for your assays.
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility (Based on CLSI M27-A3)
This protocol outlines the standard method for determining the MIC of this compound against yeast.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
2. Preparation of Microtiter Plates:
- Dispense 100 µL of RPMI 1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12 of a 96-well U-bottom plate.
- Add 200 µL of the this compound stock solution, diluted in RPMI 1640 to twice the highest desired final concentration, to well 1.
- Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control. Well 12 will be a sterility control (medium only).
3. Preparation of Fungal Inoculum:
- Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.
- Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
4. Inoculation and Incubation:
- Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the drug to its final test concentrations.
- Incubate the plate at 35°C for 24-48 hours.
5. Reading the MIC:
- The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth in the drug-free control well (well 11). For polyenes like this compound, the endpoint is often read as 100% inhibition (no visible growth).[7]
Visualizations
Caption: Workflow for the Broth Microdilution Assay.
Caption: Troubleshooting flowchart for high MIC values.
References
- 1. The effect of fetal bovine serum on polyene macrolide antibiotic cytotoxicity and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Modulation of polyene antibiotics self-association by ions from the Hofmeister series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Eurocidin D during extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of Eurocidin D during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a polyene macrolide antibiotic.[1] Its structure contains a conjugated polyene system, which is highly susceptible to degradation from factors such as light, heat, and extreme pH levels. Oxidation is a primary degradation pathway that can lead to a loss of its biological activity.[2][3]
Q2: What are the main factors that cause this compound degradation during extraction?
The primary factors contributing to the degradation of this compound and other polyene macrolides include:
-
Light Exposure: Particularly UV light, which can cause rapid photolytic oxidation.[2]
-
Temperature: Elevated temperatures can accelerate oxidative degradation.[2]
-
pH: Both acidic and alkaline conditions can lead to degradation. Low pH can cause hydrolysis, while alkaline conditions can promote oxidation.[2] A pH range of 5-7 is generally recommended for better stability.[2]
-
Oxygen: The presence of oxygen can lead to the formation of peroxides and subsequent oxidative degradation of the polyene structure.[3]
-
Presence of Metal Ions: Metal ions, such as iron salts, can catalyze oxidation and lead to a loss of biological activity.[2]
Q3: What are the ideal storage conditions for this compound extracts?
To minimize degradation, this compound extracts should be stored under the following conditions:
-
In the dark: Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
At low temperatures: Store extracts at or below 4°C. For long-term storage, -20°C or lower is recommended.
-
Under an inert atmosphere: Purging with an inert gas like nitrogen or argon can help displace oxygen and prevent oxidation.
-
At a slightly acidic to neutral pH: If in solution, maintain a pH between 5 and 7.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: Exposure to light, high temperature, or extreme pH. | - Work in a dark or low-light environment. - Use amber-colored glassware. - Maintain a low temperature throughout the extraction process (e.g., use an ice bath). - Buffer the extraction solvent to a pH between 5 and 7. |
| Inefficient extraction method: The chosen solvent or technique may not be optimal. | - Consider using a different solvent or a combination of solvents. Methanol or ethanol (B145695) are often used for extracting polar compounds.[4] - Explore different extraction techniques such as ultrasound-assisted extraction (UAE) or maceration.[4] | |
| Loss of biological activity in the extract | Oxidative degradation: Exposure to oxygen, light, or metal ions. | - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant (e.g., BHT or ascorbic acid) to the extraction solvent. - Use metal-free equipment or add a chelating agent (e.g., EDTA) to sequester metal ions.[2] |
| Hydrolysis: Exposure to acidic conditions (low pH). | - Ensure the pH of the extraction solvent is not too low. Adjust as necessary.[2] | |
| Discoloration of the extract | Degradation of the polyene chain: This is often a visual indicator of degradation. | - Immediately assess and optimize the extraction conditions to minimize light, heat, and oxygen exposure. |
| Precipitation of this compound | Poor solubility in the chosen solvent: this compound may have limited solubility in certain organic solvents. | - Test different solvent systems to find one that provides good solubility while minimizing degradation. - Consider using a co-solvent system. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to extract this compound from a fermentation broth or biomass while minimizing degradation.
Materials:
-
Fermentation broth or biomass containing this compound
-
Methanol (50% aqueous solution, degassed)
-
pH meter
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (B78521) (0.1 M) for pH adjustment
-
Amber-colored glassware (beakers, flasks)
-
Ultrasonic water bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Ice bath
Procedure:
-
Sample Preparation: If using biomass, lyophilize and grind it into a fine powder.
-
pH Adjustment: Suspend the sample in 50% aqueous methanol. Adjust the pH of the slurry to between 6.0 and 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Extraction:
-
Place the flask containing the sample slurry in an ultrasonic water bath.
-
Perform the extraction for 30 minutes at a frequency of 40 kHz and a power of 300 W, while keeping the temperature low by adding ice to the bath.[4]
-
-
Separation:
-
After extraction, centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to separate the supernatant from the solid residue.[4]
-
Carefully decant the supernatant, which contains the extracted this compound.
-
-
Solvent Evaporation:
-
Concentrate the supernatant using a rotary evaporator at a low temperature (e.g., 30-35°C) to remove the methanol.
-
-
Storage:
-
Store the resulting aqueous extract in an amber-colored vial at -20°C.
-
Visualizing Degradation and Extraction
Diagram 1: Key Factors Leading to this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Diagram 2: General Workflow for this compound Extraction
Caption: A workflow for minimizing this compound degradation during extraction.
References
- 1. This compound | C40H61NO15 | CID 139589263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of constituents by UPLC-MS and the influence of extraction methods of the seeds of Vernonia anthelmintica willd.: extraction, characterization, antioxidant and enzyme modulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Eurocidin D activity by adjusting pH and temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyene macrolide antibiotic, Eurocidin D. The information provided is designed to help optimize its antifungal activity by adjusting pH and temperature during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
While specific data for this compound is limited, as a polyene macrolide antibiotic, it is expected to exhibit poor stability in aqueous solutions, particularly when exposed to heat, UV radiation, and extreme pH levels.[1] For experimental purposes, it is recommended to prepare fresh solutions and protect them from light.
Q2: What is the recommended pH range for working with this compound?
Based on the stability profiles of other polyene macrolides, a pH range of 5.0 to 7.5 is likely to be optimal for maintaining the stability and activity of this compound.[2][3] For instance, nystatin (B1677061) and amphotericin B are most stable between pH 5 and 7.[2] It is advisable to avoid highly acidic or alkaline conditions, as they can lead to rapid degradation.
Q3: What is the optimal temperature for this compound activity?
The optimal temperature for the antifungal activity of polyene macrolides can vary. For example, nystatin is more active at lower temperatures (25-30°C), whereas amphotericin B activity increases with temperature up to 41°C.[2][4] For Streptomyces species, the organisms that produce Eurocidin, the optimal temperature for antibiotic production is typically between 25°C and 37°C.[5][6][7] It is recommended to empirically determine the optimal temperature for your specific application, starting within the 25-37°C range.
Q4: How does the producing organism's growth conditions inform the optimal conditions for this compound?
The optimal fermentation conditions for Streptomyces eurocidicus, the producing organism, can provide insights into the conditions under which this compound is stable. Streptomyces species generally favor a neutral to slightly acidic pH (around 6.5-7.5) and temperatures in the range of 25-30°C for optimal growth and secondary metabolite production.[5][6][8] These conditions likely represent a favorable environment for the stability of the produced antibiotic.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no antifungal activity | Degradation of this compound due to improper pH. | Ensure the pH of your experimental buffer is within the recommended range of 5.0-7.5. Prepare fresh solutions in a buffered system to maintain pH stability. |
| Degradation of this compound due to high temperature. | Avoid exposing this compound solutions to high temperatures. If incubation at elevated temperatures is necessary, minimize the duration of exposure. Determine the optimal temperature for your specific assay. | |
| Inactivation by light. | Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. | |
| Inconsistent results between experiments | Variability in pH of solutions. | Use a calibrated pH meter to verify the pH of all buffers and media before use. |
| Temperature fluctuations during incubation. | Ensure your incubator provides stable and uniform temperature control. Monitor the temperature throughout the experiment. | |
| Age of this compound solution. | Prepare fresh solutions of this compound for each experiment to avoid degradation that can occur over time, even under optimal storage conditions. | |
| Precipitation of this compound in aqueous solution | Poor solubility. | Polyene macrolides are poorly soluble in water.[1] Consider using a small amount of an organic solvent like DMSO to initially dissolve the compound before diluting it in your aqueous buffer. Ensure the final solvent concentration does not affect your experimental system. |
Data on Related Polyene Macrolides
The following tables summarize the stability and optimal conditions for polyene macrolides that are structurally and functionally related to this compound. This data can serve as a valuable starting point for optimizing your experiments.
Table 1: pH Stability of Common Polyene Macrolide Antibiotics
| Antibiotic | Optimal pH Range for Stability | Reference |
| Nystatin | 5.0 - 7.0 | [2] |
| Amphotericin B | 5.0 - 7.0 | [2] |
| Natamycin | 5.0 - 9.0 | [9] |
Table 2: Optimal Temperature for Activity of Common Polyene Macrolide Antibiotics
| Antibiotic | Optimal Temperature for Activity | Reference |
| Nystatin | 25 - 30°C | [2] |
| Amphotericin B | 41°C | [2] |
Table 3: Optimal Fermentation Conditions for Antibiotic Production by Streptomyces Species
| Streptomyces Species | Optimal Temperature | Optimal Initial pH | Reference |
| Streptomyces sp. KN37 | 25°C | 6.5 | [5] |
| Streptomyces purpurascens | 30°C | 7.0 | [6] |
| Streptomyces coeruleorubidus | 35°C | 6.0 | [6] |
| Streptomyces sp. 1-14 | ~30°C | Not specified | [10] |
| Streptomyces tendae | 30 - 37°C | 7.0 - 7.5 | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for the antifungal activity of this compound using a broth microdilution assay.
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Common buffers include citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and Tris buffer for alkaline pH.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare a standardized inoculum of the target fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in each of the different pH buffers to achieve a range of final concentrations.
-
Add the fungal inoculum to each well. Include control wells containing only the fungus in each buffer (positive control) and wells with only buffer (negative control).
-
Incubate the plate at a constant, optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) at each pH by observing the lowest concentration of this compound that visibly inhibits fungal growth. The pH at which the lowest MIC is observed is the optimal pH for this compound activity.
Protocol 2: Determination of Optimal Temperature for this compound Activity
This protocol describes how to determine the optimal temperature for the antifungal activity of this compound.
-
Prepare a buffered broth medium at the predetermined optimal pH for this compound activity.
-
Prepare a stock solution of this compound and a standardized fungal inoculum as described in Protocol 1.
-
In separate 96-well microtiter plates, perform serial dilutions of the this compound stock solution in the buffered broth.
-
Add the fungal inoculum to each well, including positive and negative controls.
-
Incubate the plates at a range of different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
After the incubation period, determine the MIC at each temperature. The temperature at which the lowest MIC is observed is the optimal temperature for this compound activity.
Visualizations
Caption: Workflow for optimizing this compound activity.
Caption: Factors influencing this compound performance.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temperature on anti-Candida activities of antifungal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
Validation & Comparative
Eurocidin D vs. Amphotericin B: A Comparative Guide to Antifungal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Eurocidin D and Amphotericin B. While Amphotericin B is a well-characterized polyene antifungal with extensive supporting data, specific quantitative data on the antifungal potency of this compound is limited in publicly available scientific literature. This comparison, therefore, summarizes the known information for both compounds, highlighting the areas where data for this compound is lacking.
Executive Summary
Data Presentation: Quantitative Comparison of Antifungal Potency
The following table summarizes the in vitro antifungal potency of Amphotericin B against various fungal species, as determined by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation[1]. Unfortunately, specific MIC values for this compound against these organisms could not be found in the available literature.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | This compound MIC Range (µg/mL) |
| Candida albicans | 0.03 - 1.0[2] | Data not available |
| Candida glabrata | 0.125 - 2.0 | Data not available |
| Candida parapsilosis | 0.03 - 1.0 | Data not available |
| Candida krusei | 0.125 - 4.0 | Data not available |
| Cryptococcus neoformans | 0.125 - 1.0 | Data not available |
| Aspergillus fumigatus | 0.25 - 2.0 | Data not available |
| Aspergillus flavus | 0.5 - 2.0 | Data not available |
| Aspergillus terreus | 1.0 - 4.0 | Data not available |
| Histoplasma capsulatum | 0.03 - 1.0[3] | Data not available |
| Coccidioides immitis | 0.03 - 1.0[3] | Data not available |
| Blastomyces dermatitidis | 0.03 - 1.0[3] | Data not available |
Experimental Protocols
The determination of antifungal potency, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most common methods are broth microdilution and disk diffusion assays.
Broth Microdilution Method (as per CLSI and EUCAST guidelines)
This method is considered the gold standard for determining MIC values.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of the fungal cells (conidia or yeast cells) is prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Antifungal Agent Dilution: The antifungal agent (Amphotericin B or this compound) is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For Amphotericin B, this is typically observed as complete inhibition of visible growth[1].
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action: A Shared Target
Both Amphotericin B and this compound belong to the polyene class of antifungal agents. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The subsequent leakage of essential intracellular ions and molecules ultimately results in fungal cell death.
References
A Comparative Analysis of Eurocidin D and Nystatin Efficacy Against Candida albicans
Executive Summary
Nystatin demonstrates potent and well-documented in vitro activity against a wide range of Candida species, including Candida albicans. Its efficacy is characterized by low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. In contrast, specific MIC and MFC data for Eurocidin D against C. albicans are not available in published research, precluding a direct quantitative comparison. Both are polyene macrolide antibiotics and are presumed to share a similar mechanism of action involving the disruption of the fungal cell membrane by binding to ergosterol (B1671047).
Data Presentation: Quantitative Efficacy
Due to the lack of specific data for this compound, the following table summarizes the reported in vitro efficacy of Nystatin against Candida albicans from various studies.
| Antifungal Agent | Candida Species | MIC Range (µg/mL) | Reference |
| Nystatin | Candida albicans | 0.383 | [1] |
| Nystatin | Candida albicans | 0.625 - 1.25 | [2] |
| Nystatin | Candida albicans | 4 - 8 | [3] |
| Nystatin | Candida species | 0.03 - 16 | [4] |
| This compound | Candida albicans | Data not available | - |
Mechanism of Action
Both Nystatin and this compound are classified as polyene macrolide antibiotics. This class of antifungals is known for its specific interaction with the fungal cell membrane.
Nystatin: As a polyene antifungal, Nystatin binds to ergosterol, a primary sterol component of the fungal cell membrane that is absent in mammalian cells. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular components, such as ions and small organic molecules, ultimately leads to fungal cell death.[5][6][7] This mechanism makes Nystatin both fungistatic and fungicidal.[5][8]
This compound: While specific studies on the mechanism of action of this compound are scarce, as a polyene macrolide, it is presumed to function in a manner analogous to Nystatin. It is expected to bind to ergosterol in the Candida albicans cell membrane, leading to increased permeability and cell death.
References
- 1. In Vitro Activity of a New Polyene, SPA-S-843, against Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene susceptibility is dependent on nitrogen source in the opportunistic pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyene susceptibility is dependent on nitrogen source in the opportunistic pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polyene macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Investigating the Synergistic Potential of Eurocidin D: A Proposed Research Framework
A notable gap exists in the current scientific literature regarding the synergistic effects of Eurocidin D with other antifungal agents. Despite the recognized strategy of combination therapy to enhance efficacy and combat resistance in treating fungal infections, no specific studies investigating this compound in combination with other antifungals have been published. This guide, therefore, presents a proposed research framework for researchers, scientists, and drug development professionals to systematically evaluate the synergistic potential of this compound.
Background and Rationale
Combination therapy is a cornerstone of modern antimicrobial research. The simultaneous use of two or more drugs can result in synergy, where the combined effect is greater than the sum of their individual effects. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance. Given the rise of multidrug-resistant fungal pathogens, exploring novel synergistic combinations is of paramount importance.
While data on this compound is limited, understanding its potential synergistic interactions with established antifungal classes such as polyenes, azoles, and echinocandins could unveil new therapeutic strategies. This guide outlines the necessary experimental protocols and data presentation formats to rigorously assess these potential synergies.
Proposed Experimental Protocols
To investigate the synergistic effects of this compound, a combination of in vitro methods is recommended. The following protocols for checkerboard microdilution assays and time-kill studies provide a robust framework for quantitative assessment.
Checkerboard Microdilution Assay
This method is essential for determining the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
Methodology:
-
Strains and Media: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) should be used. Strains should be cultured on appropriate media, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Drug Preparation: Stock solutions of this compound and the other antifungal agents (e.g., Amphotericin B, Fluconazole, Caspofungin) are prepared in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antifungal agent are made along the y-axis. This creates a matrix of drug combinations.
-
Inoculation: Each well is inoculated with a standardized fungal suspension (e.g., 0.5 to 2.5 x 10³ CFU/mL).
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Reading and Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth. The FICI is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Studies
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of drug combinations over time.
Methodology:
-
Strains and Media: Similar to the checkerboard assay, standardized fungal inocula are prepared in a suitable broth medium.
-
Drug Concentrations: Based on the MIC values obtained from the checkerboard assay, concentrations such as 0.5x MIC, 1x MIC, and 2x MIC of each drug, both alone and in combination, are used.
-
Incubation and Sampling: The fungal cultures are incubated with the drugs at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).
-
Interpretation: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Clear and concise presentation of quantitative data is crucial for comparative analysis. The following table provides a template for summarizing hypothetical FICI values from checkerboard assays.
| Fungal Strain | Antifungal Agent B | MIC of this compound (alone) (µg/mL) | MIC of Agent B (alone) (µg/mL) | MIC of this compound (in combination) (µg/mL) | MIC of Agent B (in combination) (µg/mL) | FICI | Interpretation |
| C. albicans ATCC 90028 | Amphotericin B | 4 | 0.5 | 1 | 0.0625 | 0.375 | Synergy |
| C. albicans ATCC 90028 | Fluconazole | 4 | 8 | 2 | 1 | 0.625 | Indifference |
| C. albicans ATCC 90028 | Caspofungin | 4 | 0.25 | 0.5 | 0.0625 | 0.375 | Synergy |
| C. glabrata ATCC 90030 | Amphotericin B | 8 | 1 | 2 | 0.125 | 0.375 | Synergy |
| C. glabrata ATCC 90030 | Fluconazole | 8 | 64 | 4 | 16 | 1.0 | Indifference |
| C. glabrata ATCC 90030 | Caspofungin | 8 | 0.5 | 1 | 0.125 | 0.375 | Synergy |
| A. fumigatus ATCC 204305 | Amphotericin B | 2 | 0.5 | 0.5 | 0.0625 | 0.375 | Synergy |
| A. fumigatus ATCC 204305 | Voriconazole | 2 | 1 | 1 | 0.125 | 0.625 | Indifference |
| A. fumigatus ATCC 204305 | Caspofungin | 2 | 0.125 | 0.25 | 0.03125 | 0.375 | Synergy |
Visualization of Experimental Workflow and Potential Mechanisms
Visual diagrams are invaluable for illustrating complex experimental processes and theoretical biological pathways. The following diagrams, created using the DOT language, depict the proposed experimental workflow and hypothetical synergistic mechanisms.
Caption: Proposed experimental workflow for assessing the synergistic effects of this compound.
Caption: Hypothetical synergistic mechanisms of this compound with other antifungal agents.
Conclusion and Future Directions
The framework presented in this guide offers a comprehensive approach to systematically evaluate the synergistic potential of this compound. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can generate robust and comparable data. The discovery of synergistic interactions between this compound and existing antifungal agents could pave the way for the development of novel combination therapies, addressing the urgent need for more effective treatments against invasive fungal infections. Future research should also extend to in vivo models to validate any promising in vitro findings and explore the clinical translatability of these potential synergistic combinations.
Comparative Analysis of Eurocidin D and Fluconazole Against Resistant Fungi: A Review of Available Data
A direct comparative analysis of the efficacy of Eurocidin D and fluconazole (B54011) against resistant fungal strains is hampered by a notable lack of specific experimental data on this compound in publicly accessible scientific literature. While extensive information is available for the widely used azole antifungal, fluconazole, data on the polyene macrolide this compound, produced by Streptomyces eurocidicus, is sparse. This guide, therefore, provides a foundational comparison based on the known mechanisms of their respective drug classes, supplemented with available data for fluconazole and representative polyenes where applicable.
Executive Summary
Fluconazole, a triazole antifungal, acts by inhibiting the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. Resistance to fluconazole in fungi is a growing concern and is often mediated by alterations in the target enzyme or through the active efflux of the drug from the fungal cell.
This compound belongs to the polyene class of antifungals. The mechanism of action for polyenes involves binding directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This direct interaction with ergosterol makes the development of resistance more challenging compared to the enzymatic inhibition mechanism of azoles.
Due to the absence of specific minimum inhibitory concentration (MIC) data for this compound against fluconazole-resistant fungi, a quantitative comparison is not feasible at this time. This guide will focus on a qualitative comparison of their mechanisms of action, resistance profiles, and known antifungal spectra based on their respective classes.
Mechanism of Action
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole is a fungistatic agent that specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, converting lanosterol to ergosterol. By disrupting this process, fluconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately inhibiting fungal growth and replication.
This compound (Polyene Class): Direct Ergosterol Binding
As a polyene, this compound's presumed mechanism of action is the direct binding to ergosterol within the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. These pores disrupt the osmotic integrity of the cell, causing leakage of essential intracellular components, such as ions and small organic molecules, which results in fungal cell death. This mechanism is generally considered fungicidal.
Mechanisms of Fungal Resistance
Fluconazole Resistance
Fungal resistance to fluconazole is a significant clinical challenge and can arise through several mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14-α-demethylase, can reduce the binding affinity of fluconazole to its target enzyme.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the fungal cell, preventing it from reaching its target.
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in the levels of enzymes upstream or downstream of lanosterol 14-α-demethylase can reduce the cell's dependence on the targeted step.
Polyene Resistance (General)
Resistance to polyenes, while less common than azole resistance, can occur. The primary mechanism is a reduction in the ergosterol content of the fungal cell membrane. This can be due to mutations in the genes of the ergosterol biosynthesis pathway, such as ERG2, ERG3, ERG5, ERG6, and ERG11. By having less of the target molecule, the fungus becomes less susceptible to the action of polyenes.
Antifungal Spectrum
Fluconazole
Fluconazole is effective against a range of yeasts, including most species of Candida and Cryptococcus. However, its activity against filamentous fungi, such as Aspergillus species, is limited. Notably, some Candida species, like Candida krusei, exhibit intrinsic resistance to fluconazole, and acquired resistance is increasingly reported in other species, particularly Candida glabrata and Candida albicans.
This compound
Specific data on the antifungal spectrum of this compound is limited. As a polyene, it is expected to have a broad spectrum of activity against both yeasts and molds that contain ergosterol in their cell membranes. Studies on other polyenes, like amphotericin B and nystatin, demonstrate efficacy against a wide range of clinically relevant fungi, including those resistant to fluconazole. One study has indicated the potential of this compound in the biocontrol of phytopathogenic fungi affecting soybeans.
Data Presentation
A comparative data table cannot be generated due to the lack of publicly available MIC values for this compound against fluconazole-resistant fungal strains. For context, representative MIC data for fluconazole and another polyene, amphotericin B, against resistant Candida species are presented below.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Fluconazole and Amphotericin B against Fluconazole-Resistant Candida Species
| Antifungal Agent | Fungal Species | Resistance Profile | MIC Range (µg/mL) |
| Fluconazole | Candida albicans | Fluconazole-Resistant | ≥ 64 |
| Amphotericin B | Candida albicans | Fluconazole-Resistant | 0.25 - 2 |
| Fluconazole | Candida glabrata | Fluconazole-Resistant | ≥ 64 |
| Amphotericin B | Candida glabrata | Fluconazole-Resistant | 0.5 - 4 |
| Fluconazole | Candida krusei | Intrinsically Resistant | ≥ 64 |
| Amphotericin B | Candida krusei | Fluconazole-Resistant | 0.5 - 4 |
Note: This data is representative and sourced from various studies. Actual MIC values can vary between isolates.
Experimental Protocols
Detailed experimental protocols for the antifungal susceptibility testing of this compound are not available in the reviewed literature. However, standardized methods for testing polyene antifungals are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A general protocol for broth microdilution testing, which would be applicable for determining the MIC of this compound, is outlined below.
General Broth Microdilution Antifungal Susceptibility Testing Protocol (CLSI M27-A3)
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar (B569324) medium (e.g., Sabouraud dextrose agar) to obtain a fresh culture. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included. The plate is then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For polyenes like this compound, the endpoint is typically read as the lowest concentration with no visible growth.
Visualizations
Due to the lack of specific data on the signaling pathways affected by this compound and detailed experimental workflows, the generation of meaningful diagrams as requested is not possible. A generalized diagram illustrating the different mechanisms of action of azoles and polyenes is provided below.
Figure 1. Simplified diagram comparing the mechanisms of action of fluconazole and this compound.
Conclusion
While a comprehensive, data-driven comparison between this compound and fluconazole against resistant fungi is not currently possible due to the limited availability of specific data for this compound, a theoretical comparison based on their respective drug classes offers valuable insights. As a polyene, this compound's direct binding to ergosterol suggests a potential for efficacy against fluconazole-resistant strains, as its mechanism of action is independent of the pathways commonly affected by azole resistance mechanisms. However, without in vitro susceptibility data, this remains speculative. Further research to determine the MIC values of this compound against a panel of fluconazole-resistant fungal isolates is essential to fully evaluate its potential as a therapeutic alternative. Researchers in antifungal drug development are encouraged to pursue studies that would generate this critical data.
A Head-to-Head Comparative Analysis of Polyene Macrolide Antifungal Agents
A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and signaling pathways of key polyene macrolide antibiotics. Due to the limited availability of public data on Eurocidin D, this guide will focus on a comprehensive comparison of two widely studied polyene macrolides: Amphotericin B and Nystatin.
Introduction
Polyene macrolide antibiotics are a critical class of antifungal agents produced primarily by Streptomyces species. Their defining structural feature is a large macrocyclic lactone ring containing a series of conjugated double bonds, which is responsible for their biological activity.[1][2][3] These compounds also typically possess a D-mycosamine sugar moiety.[1][2] The primary mechanism of action for polyene macrolides involves binding to ergosterol, a key component of the fungal cell membrane.[2] This interaction disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death. While this mechanism is highly effective, it also presents a challenge due to the potential for interaction with cholesterol in mammalian cell membranes, leading to toxicity.
This guide provides a head-to-head comparison of two prominent polyene macrolides, Amphotericin B and Nystatin, presenting key performance data, detailed experimental protocols for their evaluation, and an overview of their interaction with cellular signaling pathways.
Data Presentation: Comparative Antifungal Activity
The in vitro activity of antifungal agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for Amphotericin B and Nystatin against various clinically relevant fungal species.
Table 1: Comparative in vitro activity of Amphotericin B against Candida and Aspergillus species.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Amphotericin B MIC50 (µg/mL) | Amphotericin B MIC90 (µg/mL) |
| Candida albicans | 0.12 - 2 | 0.5 | 1 |
| Candida glabrata | 0.12 - 2 | 1 | 1 |
| Candida parapsilosis | 0.12 - 2 | 1 | 1 |
| Candida tropicalis | 0.25 - 2 | 1 | 1 |
| Candida krusei | 0.25 - 4 | 1 | 2 |
| Aspergillus fumigatus | 0.12 - 2[4] | 0.5 - 2[5] | 1 - 2[5] |
| Aspergillus flavus | 0.25 - 2[4] | 1 - 2[5] | 2[5] |
| Aspergillus niger | 0.25 - 2[4] | 0.5 - 1[5] | 1 - 2[5] |
| Aspergillus terreus | 0.5 - >16[6] | 1 - 2[5] | 2 - 4[5] |
Table 2: Comparative in vitro activity of Nystatin against Candida and Aspergillus species.
| Fungal Species | Nystatin MIC Range (µg/mL) | Nystatin MIC50 (µg/mL) | Nystatin MIC90 (µg/mL) |
| Candida albicans | 0.625 - 1.25[7] | 1.25[7] | 1.25[7] |
| Candida glabrata | 0.625 - 1.25[7] | - | - |
| Candida parapsilosis | 1.25 - 2.5[7] | 1.25[7] | 1.25[7] |
| Candida tropicalis | 0.625[7] | - | - |
| Aspergillus fumigatus | 2 - >16[6] | - | - |
| Aspergillus flavus | 4 - >16[6] | - | - |
| Aspergillus niger | 4 - >16[6] | - | - |
| Aspergillus terreus | 8 - >16[6] | - | - |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of polyene macrolides against yeast and filamentous fungi, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay for Yeasts (CLSI M27)
-
Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar (B569324), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the polyene macrolide in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (CLSI M38)
-
Inoculum Preparation:
-
Grow the fungus on Potato Dextrose Agar until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Antifungal Agent Preparation:
-
Follow the same procedure as for the yeast assay.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized conidial suspension to each well.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
-
MIC Determination:
-
The MIC for polyenes against filamentous fungi is typically defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The interaction of polyene macrolides with fungal cells and host immune systems involves complex pathways. The following diagrams illustrate these processes.
Caption: Mechanism of action of polyene macrolides on the fungal cell membrane.
Caption: Activation of the NLRP3 inflammasome by polyene macrolides in macrophages.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Amphotericin B and Nystatin remain powerful tools in the antifungal arsenal. Their broad spectrum of activity against a wide range of pathogenic fungi underscores their clinical importance. However, the potential for toxicity necessitates careful consideration and further research into derivatives with improved safety profiles. The data and protocols presented in this guide offer a foundation for researchers to conduct comparative studies and explore the potential of new and existing polyene macrolides. While a direct comparison with this compound is not possible at this time due to a lack of available data, the framework provided here can be applied to its future evaluation.
References
- 1. Chemical Diversity of Polyene Macrolides Produced by Streptomyces noursei ATCC 11455 and Recombinant Strain ERD44 with Genetically Altered Polyketide Synthase NysC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of In Vitro Activity of Liposomal Nystatin against Aspergillus Species with Those of Nystatin, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
A Comparative Analysis of Cross-Resistance Profiles Between Eurocidin D and Other Polyene Antifungals
For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against opportunistic fungal infections. This guide provides a comparative overview of the polyene antifungal agent Eurocidin D against the well-established polyenes, Amphotericin B and Nystatin. Due to a lack of publicly available quantitative data on this compound, this guide focuses on providing a framework for comparison, detailing the established resistance mechanisms and susceptibility profiles of Amphotericin B and Nystatin, which can serve as a benchmark for future studies on this compound.
Introduction to Polyene Antifungals
Polyenes are a class of antifungal agents that target ergosterol (B1671047), a key component of the fungal cell membrane. Their interaction with ergosterol leads to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, ultimately resulting in fungal cell death. While effective, the development of resistance, and particularly cross-resistance within this class, poses a significant clinical challenge.
Comparative Antifungal Activity
A direct quantitative comparison of the in vitro activity of this compound with Amphotericin B and Nystatin is hampered by the limited availability of Minimum Inhibitory Concentration (MIC) data for this compound in peer-reviewed literature. However, based on available data for Amphotericin B and Nystatin, we can establish a baseline for the expected antifungal spectrum and potency of polyenes against key fungal pathogens.
Table 1: Comparative in vitro activity (MIC, µg/mL) of Amphotericin B and Nystatin against Candida species.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Nystatin MIC Range (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.25 - 16 |
| Candida glabrata | 0.125 - 2 | 0.25 - 16 |
| Candida parapsilosis | 0.125 - 2 | 0.25 - 16 |
| Candida tropicalis | 0.125 - 2 | 0.25 - 16 |
| Candida krusei | 0.125 - 2 | 0.25 - 16 |
Table 2: Comparative in vitro activity (MIC, µg/mL) of Amphotericin B and Nystatin against Aspergillus species.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Nystatin MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.12 - 2 | 0.5 - >16 |
| Aspergillus flavus | 0.25 - 2 | 1 - >16 |
| Aspergillus niger | 0.25 - 2 | 1 - >16 |
| Aspergillus terreus | 0.5 - 2 | 2 - >16 |
Mechanisms of Polyene Cross-Resistance
The primary mechanism of resistance to polyene antifungals involves alterations in the fungal cell membrane's ergosterol content.[1][2] This can occur through several mechanisms, often leading to cross-resistance among different polyenes.
-
Reduced Ergosterol Content: Mutations in the ERG genes, which are involved in the ergosterol biosynthesis pathway, can lead to a decrease in the total amount of ergosterol in the cell membrane. With less target for the polyene to bind to, the fungus exhibits reduced susceptibility.
-
Alteration of Sterol Composition: Mutations in genes such as ERG3, ERG5, and ERG6 can lead to the replacement of ergosterol with other sterol precursors.[1] These alternative sterols have a lower binding affinity for polyenes, thereby conferring resistance.
-
Cell Wall Remodeling: Changes in the composition and organization of the fungal cell wall can limit the penetration of polyene antifungals, preventing them from reaching the cell membrane.
The shared mechanism of action targeting ergosterol is the fundamental reason for the high potential for cross-resistance between different polyene antifungals. A graphical representation of the polyene resistance signaling pathway is provided below.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the comparability of antifungal susceptibility data, standardized methodologies are crucial. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Methodology
-
For Yeasts (CLSI M27): This reference method for broth dilution antifungal susceptibility testing of yeasts provides guidelines for inoculum preparation, medium, incubation conditions, and endpoint determination.[3]
-
For Filamentous Fungi (CLSI M38): This document outlines the reference method for broth dilution antifungal susceptibility testing of filamentous fungi, specifying the necessary modifications for these organisms.[2][4][5][6][7]
EUCAST Methodology
-
For Yeasts (EUCAST E.DEF 7.3.2): This definitive method provides a standardized protocol for the susceptibility testing of yeasts, with specific recommendations for reading endpoints spectrophotometrically.[8][9][10]
A generalized workflow for determining the cross-resistance profile of a new polyene antifungal like this compound is depicted below.
Conclusion
While a definitive comparative analysis of this compound is currently limited by the lack of available data, this guide provides the necessary framework for such an evaluation. By utilizing standardized susceptibility testing methods and understanding the established mechanisms of polyene resistance, researchers can effectively characterize the cross-resistance profile of this compound and other novel polyene antifungals. The provided data for Amphotericin B and Nystatin serve as a crucial reference point for these future investigations, which are essential for the continued development of effective antifungal therapies.
References
- 1. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.antpedia.com [img.antpedia.com]
- 5. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020 | PDF | Antimicrobial Resistance | Dimethyl Sulfoxide [scribd.com]
- 10. researchgate.net [researchgate.net]
Assessing the selectivity of Eurocidin D for fungal over mammalian cells
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with high efficacy and minimal host toxicity is a perpetual challenge. Eurocidin D, a polyene macrolide antibiotic, presents a potential candidate in this arena. However, a comprehensive assessment of its selectivity for fungal cells over mammalian cells is crucial for determining its therapeutic promise. This guide provides a comparative analysis of this compound's anticipated selectivity profile, contextualized with established antifungal agents, and outlines the experimental methodologies required for a definitive evaluation.
Due to a lack of publicly available quantitative data for this compound, this guide will draw upon the known characteristics of the polyene macrolide class to provide a qualitative comparison with other major antifungal classes. It is imperative that the experimental protocols outlined herein are conducted for this compound to generate the specific data required for a robust assessment of its selectivity.
Understanding the Mechanism: A Tale of Two Membranes
The selectivity of many antifungal drugs hinges on the fundamental differences between fungal and mammalian cell membranes. Fungal cell membranes contain ergosterol (B1671047) as their primary sterol, whereas mammalian cell membranes utilize cholesterol. This distinction is the primary target for the polyene macrolide class of antibiotics, which includes this compound.
Polyenes like this compound are thought to preferentially bind to ergosterol in fungal cell membranes, forming pores or channels.[1][2] This disruption of membrane integrity leads to leakage of essential ions and small molecules, ultimately resulting in fungal cell death.[3] While polyenes can also interact with cholesterol in mammalian cell membranes, their affinity for ergosterol is significantly higher, which forms the basis of their selective toxicity.[3] However, this interaction with cholesterol is responsible for the dose-limiting toxicities associated with this class of drugs, including nephrotoxicity and hemolytic anemia.[2]
In contrast, other antifungal classes have different mechanisms of action:
-
Azoles (e.g., Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is involved in ergosterol biosynthesis. This disruption of ergosterol production alters the fungal cell membrane structure and function.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, which is absent in mammalian cells.[4] This highly specific mechanism of action generally results in a favorable safety profile.[4]
Comparative Selectivity: A Data-Driven Overview
A crucial metric for assessing the selectivity of an antifungal agent is the therapeutic index, often represented by the ratio of its cytotoxicity to its antifungal activity. Higher ratios indicate greater selectivity for fungal cells. The following table summarizes representative data for established antifungal agents. It is important to reiterate that specific data for this compound is not currently available and the values for polyene macrolides are represented by its most well-studied member, Amphotericin B.
| Antifungal Agent | Class | Antifungal Activity (MIC) µg/mL | Cytotoxicity (IC50) µg/mL (Cell Line) | Hemolytic Activity (HC50) µg/mL |
| This compound (Expected) | Polyene Macrolide | Data Not Available | Data Not Available | Data Not Available |
| Amphotericin B | Polyene Macrolide | 0.1 - 2.0 (Candida spp., Aspergillus spp.) | 1.0 - 10.0 (Various mammalian cell lines) | >10 |
| Voriconazole | Azole | 0.03 - 2.0 (Aspergillus spp., Candida spp.) | >100 (Various mammalian cell lines) | Low |
| Caspofungin | Echinocandin | 0.015 - 2.0 (Candida spp., Aspergillus spp.) | Very High (Generally non-toxic to mammalian cells) | Very Low |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HC50 (Half-maximal Hemolytic Concentration) is the concentration of a substance that causes 50% hemolysis of red blood cells. The presented values are approximate ranges compiled from various sources and can vary depending on the specific fungal strain, cell line, and experimental conditions.
Based on the properties of polyene macrolides, it is anticipated that this compound will exhibit a narrower therapeutic index compared to azoles and echinocandins due to its mechanism of action involving interaction with sterols present in both fungal and mammalian membranes.
Experimental Protocols for Assessing Selectivity
To definitively assess the selectivity of this compound, a series of standardized in vitro experiments are required. The following protocols provide a framework for generating the necessary comparative data.
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of the drug that inhibits fungal growth.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol:
-
Fungal Strain Preparation: Culture a standardized inoculum of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.
-
Drug Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without drug) and a negative control (broth without fungus).
-
Incubation: Incubate the plate at an appropriate temperature (typically 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible fungal growth.
Mammalian Cell Cytotoxicity Assay (IC50 Determination)
This assay measures the concentration of the drug that causes a 50% reduction in the viability of mammalian cells.
Workflow for IC50 Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) in mammalian cells.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HeLa, HepG2) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (cells with the solvent used to dissolve the drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay, such as the MTT or XTT assay, which measures metabolic activity.
-
IC50 Calculation: Calculate the IC50 value, which is the drug concentration that reduces cell viability by 50% compared to the control.
Hemolytic Assay (HC50 Determination)
This assay assesses the drug's potential to damage red blood cells.
Workflow for HC50 Determination
Caption: Workflow for determining the half-maximal hemolytic concentration (HC50).
Protocol:
-
Red Blood Cell (RBC) Preparation: Obtain fresh red blood cells and wash them with a buffered saline solution. Prepare a standardized suspension of RBCs.
-
Drug Incubation: Incubate the RBC suspension with various concentrations of this compound. Include a positive control (a known hemolytic agent like Triton X-100) and a negative control (RBCs in buffer alone).
-
Hemolysis Measurement: After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
HC50 Calculation: The HC50 is the concentration of this compound that causes 50% hemolysis compared to the positive control.
Signaling Pathways and Logical Relationships
The primary mechanism of action of polyene macrolides like this compound is direct membrane disruption rather than interference with specific signaling pathways. The logical relationship for its selective toxicity is illustrated below.
Mechanism of Selective Toxicity of Polyene Macrolides
Caption: The selective toxicity of polyene macrolides is based on their higher affinity for ergosterol in fungal cell membranes.
Conclusion
While this compound, as a polyene macrolide, is expected to exhibit some level of selective toxicity towards fungal cells, the precise therapeutic window remains unknown without direct experimental evidence. Its mechanism of action, targeting the fundamental sterol composition of cell membranes, inherently carries a risk of host cell toxicity that is generally higher than that of antifungals with more specific targets, such as echinocandins.
The generation of robust preclinical data, following the outlined experimental protocols, is a critical next step. By determining the MIC, IC50, and HC50 values for this compound, researchers can quantitatively assess its selectivity and benchmark it against existing antifungal therapies. This data will be instrumental in guiding future development efforts and ultimately determining the clinical viability of this compound as a safe and effective antifungal agent.
References
- 1. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance [mdpi.com]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Eurocidin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Eurocidin D, a potent antifungal agent. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. The following information is based on best practices for handling potent compounds and should be supplemented by a formal risk assessment before commencing any work.
I. Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is paramount to prevent dermal, ocular, and respiratory exposure to this compound. The required level of PPE varies depending on the laboratory activity.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound (e.g., weighing, aliquoting) | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Eye/Face Protection: Safety goggles and a face shield are mandatory. Respiratory Protection: A fit-tested N95 or higher-level respirator is necessary.[1] Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs must be worn.[1] |
| Preparing Solutions | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Eye/Face Protection: Chemical splash goggles and a face shield are mandatory. Respiratory Protection: Work must be conducted within a certified chemical fume hood. A respirator may be required based on a risk assessment.[1] Lab Coat/Gown: A chemical-resistant disposable gown is necessary. |
| In Vitro/In Vivo Administration | Gloves: Nitrile gloves are required. Eye/Face Protection: Safety glasses with side shields are mandatory. Respiratory Protection: Generally not required if performed in a well-ventilated area or a biological safety cabinet. Lab Coat/Gown: A standard lab coat is sufficient. |
| Cleaning and Decontamination | Gloves: Heavy-duty nitrile or butyl rubber gloves are required. Eye/Face Protection: Chemical splash goggles are mandatory. Respiratory Protection: Generally not required if the area is well-ventilated. Lab Coat/Gown: A fluid-resistant lab coat or disposable gown is necessary. |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following operational plan outlines the key steps for safely handling this compound.
III. Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol details the procedure for accurately weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary PPE as specified for handling the solid compound.[1]
-
-
Weighing:
-
Tare a suitable container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.[1]
-
Immediately close the primary container of the solid compound.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed this compound.
-
Ensure the container is securely capped and mix gently until the compound is fully dissolved.
-
IV. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Aqueous solutions containing minor residues of this compound may be pourable down the drain with copious amounts of water, provided the pH is adjusted to between 5 and 11.5.[2] However, contaminated solvents and concentrated solutions must be disposed of as hazardous chemical waste.
-
Solid Waste: All contaminated materials, including gloves, gowns, absorbent paper, and empty containers, must be disposed of as hazardous solid waste.
-
Decontamination:
-
All surfaces and equipment should be decontaminated after use.
-
Use an appropriate disinfectant or cleaning agent known to be effective against potent compounds.
-
Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, face shield, and goggles) to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disclaimer: The information provided in this document is intended as a guide for handling potent antifungal compounds and is based on general laboratory safety principles. A specific risk assessment must be conducted for any planned work with this compound to ensure that all potential hazards are identified and appropriate control measures are in place.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
